Heptanal oxime
Description
Bedeutung von Oxim-Funktionsgruppen in der modernen organischen Synthese
Die Oxim-Funktionsgruppe, gekennzeichnet durch die C=N-OH-Einheit, ist ein Eckpfeiler der modernen organischen Synthese. numberanalytics.com Ihre Bedeutung ergibt sich aus ihrer Vielseitigkeit als Zwischenprodukte für die Synthese einer breiten Palette von organischen Verbindungen, einschließlich Aminen, Nitrilen und Heterocyclen. numberanalytics.com Oxime können durch die Kondensationsreaktion von Aldehyden oder Ketonen mit Hydroxylamin hergestellt werden. testbook.comwikipedia.org Diese Reaktion ist entscheidend für die Protektion, Aufreinigung und Charakterisierung von Carbonylverbindungen. testbook.comresearchgate.net
Die einzigartigen Eigenschaften und die Reaktivität von Oximen machen sie zu wertvollen Bausteinen in der organischen Chemie. numberanalytics.com Sie können verschiedenen chemischen Umwandlungen unterzogen werden, wie z. B. der Beckmann-Umlagerung zur Bildung von Amiden, der Reduktion zu Aminen und der Dehydratisierung zu Nitrilen. testbook.com Die Fähigkeit von Oximen, leicht in andere funktionelle Gruppen umgewandelt zu werden, unterstreicht ihre zentrale Rolle bei der Erleichterung der Bildung komplexer Moleküle. numberanalytics.com Darüber hinaus finden Oxime und ihre Derivate Anwendung in so unterschiedlichen Bereichen wie der medizinischen Chemie, den Materialwissenschaften, der Landwirtschaft und der analytischen Chemie. numberanalytics.comrsc.org In den Materialwissenschaften werden sie beispielsweise bei der Synthese von Polymeren wie Nylon-6 eingesetzt. testbook.com
Die Forschung konzentriert sich weiterhin auf die Entwicklung neuer und nachhaltigerer Synthesemethoden für Oxime und die Erforschung neuer Anwendungsgebiete. numberanalytics.com Die Fähigkeit von Oximen, unter milden Bedingungen zu reagieren und als Vorläufer für verschiedene stickstoffhaltige Verbindungen zu dienen, sichert ihre anhaltende Bedeutung in der zeitgenössischen organischen Synthese. rsc.orgrsc.org
Akademische Relevanz von Heptanal (B48729) als Aldehyd-Vorläufer für die Oxim-Synthese
Heptanal, ein aliphatischer Aldehyd mit sieben Kohlenstoffatomen, ist ein relevanter Vorläufer für die Synthese von Aldoximen, insbesondere Heptanaloxim. cymitquimica.comresearchgate.net Die Reaktion von Heptanal mit Hydroxylamin führt zur Bildung von Heptanaloxim. cymitquimica.com Diese Reaktion ist ein typisches Beispiel für die Oximbildung aus einem Aldehyd. testbook.com Die akademische Bedeutung von Heptanal in diesem Zusammenhang liegt in seiner Verwendung als Modellsubstrat zur Untersuchung der Reaktivität und der Eigenschaften von aliphatischen Aldoximen.
Die Umwandlung von Heptanal in Heptanaloxim ist ein unkomplizierter Prozess, der die grundlegenden Prinzipien der Oxim-Synthese veranschaulicht. researchgate.net Die Forschung in diesem Bereich konzentriert sich häufig auf die Optimierung der Reaktionsbedingungen, um hohe Ausbeuten und Selektivität zu erzielen. acs.org Heptanal ist aufgrund seiner relativ einfachen Struktur und seiner kommerziellen Verfügbarkeit ein geeigneter Ausgangsstoff für solche Studien.
Darüber hinaus dient die Untersuchung der aus Heptanal gewonnenen Oxime als Grundlage für das Verständnis komplexerer Oxim-Systeme. Die Eigenschaften von Heptanaloxim, wie seine Löslichkeit und Stabilität, werden durch die lange Alkylkette beeinflusst, was es zu einem interessanten Fall für Studien zur physikalisch-chemischen Charakterisierung macht. cymitquimica.com Die Forschung zu Heptanal als Vorläufer trägt zum breiteren Verständnis der Oxim-Chemie und ihrer Anwendungen bei.
Überblick über Forschungsgebiete im Zusammenhang mit Aldoximen
Aldoxime, die aus Aldehyden gewonnen werden, sind Gegenstand intensiver Forschung in verschiedenen Bereichen der Chemie. numberanalytics.comrsc.org Ihre vielfältigen Anwendungen machen sie zu einem wichtigen Studiengebiet. rsc.org
Ein wichtiges Forschungsgebiet ist ihre Verwendung als synthetische Zwischenprodukte. Aldoxime können leicht in primäre Amide, Nitrile und Amine umgewandelt werden, was sie zu vielseitigen Bausteinen in der organischen Synthese macht. rsc.orgacs.org Die Dehydratisierung von Aldoximen zu Nitrilen ist eine besonders wichtige Umwandlung, die nachhaltige Vorteile gegenüber herkömmlichen Methoden bietet. rsc.org
Ein weiteres wichtiges Forschungsgebiet ist die Koordinationschemie. Oxime im Allgemeinen sind wirksame Liganden für Metallionen. wikipedia.org Aldoxime können Komplexe mit verschiedenen Metallen bilden, was zu Anwendungen in der Katalyse und den Materialwissenschaften führt.
Darüber hinaus werden Aldoxime in der medizinischen Chemie auf ihre potenziellen biologischen Aktivitäten untersucht. Einige Oxim-Derivate haben antibakterielle und antioxidative Eigenschaften gezeigt. smolecule.com Die Forschung in diesem Bereich konzentriert sich auf die Synthese und das Screening neuer Aldoxim-Verbindungen auf therapeutische Anwendungen.
Die Entwicklung neuer und effizienter Synthesemethoden für Aldoxime ist ebenfalls ein aktives Forschungsgebiet. Dazu gehört der Einsatz umweltfreundlicher Lösungsmittel, Katalysatoren und Heizmethoden wie Mikrowellenbestrahlung, um die Nachhaltigkeit und Effizienz der Syntheseprozesse zu verbessern. acs.org
Chemische Eigenschaften von Heptanaloxim
| Eigenschaft | Wert |
| CAS-Nummer | 629-31-2 cymitquimica.comchemfaces.comsielc.comchemnet.com |
| Summenformel | C₇H₁₅NO cymitquimica.comchemfaces.comchemnet.com |
| Molekulargewicht | 129.20 g/mol cymitquimica.comsmolecule.com |
| Siedepunkt | 194.9°C bei 760 mmHg chemnet.com |
| Dichte | 0.88 g/cm³ chemnet.com |
| Flammpunkt | 99.7°C chemnet.com |
| Löslichkeit | Löslich in organischen Lösungsmitteln, begrenzt löslich in Wasser. cymitquimica.com |
Synonyme für Heptanaloxim
(1E)-Heptanaloxim cymitquimica.comchemnet.com
(1Z)-Heptanaloxim cymitquimica.comchemnet.com
Enanthaldoxim cymitquimica.comsielc.comchemnet.com
Heptaldehydoxim cymitquimica.comchemnet.com
Heptanaldoxim cymitquimica.com
N-Hydroxyheptan-1-imin cymitquimica.comchemnet.com
Erwähnte chemische Verbindungen
| Verbindungsname | Summenformel |
| Heptanaloxim | C₇H₁₅NO |
| Heptanal | C₇H₁₄O |
| Hydroxylamin | H₃NO |
| Amid | |
| Amin | |
| Nitril | |
| Keton | |
| Aldehyd | |
| Nylon-6 | (C₆H₁₁NO)n |
Structure
2D Structure
3D Structure
Properties
CAS No. |
629-31-2 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(NE)-N-heptylidenehydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-2-3-4-5-6-7-8-9/h7,9H,2-6H2,1H3/b8-7+ |
InChI Key |
BNYNJIKGRPHFAM-BQYQJAHWSA-N |
SMILES |
CCCCCCC=NO |
Isomeric SMILES |
CCCCCC/C=N/O |
Canonical SMILES |
CCCCCCC=NO |
Other CAS No. |
629-31-2 |
Origin of Product |
United States |
Synthetic Methodologies for Heptanal Oxime
Classical Condensation Approaches
The most established route to synthesizing heptanal (B48729) oxime is through the condensation reaction of heptanal with hydroxylamine (B1172632) or its acid salts. This method is a cornerstone of organic chemistry for the formation of C=N-OH functional groups from carbonyl compounds.
Reaction of Heptanal with Hydroxylamine and its Salts
The fundamental synthesis of heptanal oxime involves the reaction of heptanal with hydroxylamine. wikipedia.org In practice, hydroxylamine is often used in the form of its stable salt, most commonly hydroxylamine hydrochloride (NH₂OH·HCl). orgsyn.org When the salt is used, a base is required to liberate the free hydroxylamine, which then acts as the nucleophile, attacking the electrophilic carbonyl carbon of heptanal. The reaction proceeds through a tetrahedral intermediate which then dehydrates to form the final oxime product and water. Bases such as pyridine or sodium carbonate are frequently employed to neutralize the hydrochloric acid that is liberated during the reaction, driving the equilibrium towards the product. orgsyn.orgasianpubs.org
The general reaction is as follows:
C₆H₁₃CHO + NH₂OH·HCl + Base → C₆H₁₃CH=NOH + Base·HCl + H₂O
Optimization of Reaction Conditions: Temperature, Stoichiometry, and pH Influence
The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Optimization of parameters such as temperature, reactant stoichiometry, and pH is critical for achieving desired outcomes.
Temperature: Classical condensation reactions are often conducted at elevated temperatures to increase the reaction rate. For instance, similar oximation reactions are effectively carried out by heating the reaction mixture at moderate temperatures, such as 60°C, in a suitable solvent like ethanol (B145695). orgsyn.org
Stoichiometry: The molar ratio of the reactants plays a significant role. A slight excess of hydroxylamine hydrochloride is commonly used to ensure the complete conversion of the aldehyde. A typical stoichiometric ratio might involve using 1.5 equivalents of hydroxylamine hydrochloride for every equivalent of the carbonyl compound. orgsyn.org However, in other optimized systems, particularly in solvent-free preparations, a 1:1 molar ratio of aldehyde to hydroxylamine hydrochloride can be effective when an appropriate amount of base is present. asianpubs.org
pH Influence: The pH of the reaction medium is a crucial factor. The reaction involves an initial nucleophilic attack by free hydroxylamine on the carbonyl group, followed by an acid-catalyzed dehydration step. researchgate.net At very low pH, the hydroxylamine is fully protonated (⁺NH₃OH), rendering it non-nucleophilic and slowing the initial attack. At high pH, there is insufficient acid to effectively catalyze the final dehydration step. Consequently, the reaction rate is often maximal in a weakly acidic medium. google.com The use of a buffer system or a mild base like sodium carbonate is necessary not only to free the hydroxylamine from its salt but also to maintain the pH in the optimal range for the dehydration step. asianpubs.orggoogle.com
Green Chemistry Principles in this compound Synthesis
In line with the growing emphasis on sustainable chemical practices, green chemistry principles have been applied to the synthesis of oximes, including this compound. These methods aim to reduce or eliminate the use of hazardous solvents and minimize energy consumption and waste generation. nih.govijprajournal.com
Solvent-Free Reaction Protocols
A key aspect of green synthesis is the development of solvent-free reaction conditions, which significantly reduce environmental pollution and simplify product purification. nih.govk-state.edu
Grindstone chemistry, a form of mechanochemistry, offers a simple, efficient, and environmentally friendly solvent-free method for synthesizing oximes. nih.gov This technique involves the grinding of solid reactants together in a mortar with a pestle at room temperature. asianpubs.org For the synthesis of this compound, heptanal (a liquid) would be mixed with solid hydroxylamine hydrochloride and a solid base such as sodium carbonate (Na₂CO₃) or a catalyst like bismuth(III) oxide (Bi₂O₃). asianpubs.orgnih.gov The mechanical force from grinding provides the energy to initiate the reaction, often leading to high yields in very short reaction times. nih.gov
Table 1: Representative Results for Aldoxime Synthesis via Grindstone Chemistry
| Aldehyde | Base/Catalyst | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Aromatic Aldehyde | Na₂CO₃ | 2 | 95 | asianpubs.org |
| Aliphatic Aldehyde | Bi₂O₃ | 1.5 - 3 | ~98 | nih.gov |
This table presents typical results for the synthesis of aldoximes using grindstone chemistry, demonstrating the high efficiency and short reaction times characteristic of this method.
Microwave-assisted organic synthesis (MAOS) is another green chemistry tool that can be applied to the synthesis of this compound. mdpi.comnih.gov This method utilizes microwave energy to rapidly heat the reaction mixture, leading to a significant acceleration of the reaction rate compared to conventional heating. javeriana.edu.co The synthesis can be performed under solvent-free conditions by mixing heptanal with hydroxylamine hydrochloride and a base, such as sodium carbonate, and exposing the mixture to microwave irradiation. mdpi.com This technique often results in complete conversion of the aldehyde to the oxime in a matter of minutes, showcasing its advantages in terms of speed and energy efficiency. mdpi.com
Table 2: Microwave-Assisted Synthesis of Aldoximes
| Reactants | Conditions | Time (min) | Conversion (%) | Reference |
|---|---|---|---|---|
| Aldehyde, NH₂OH·HCl, Na₂CO₃ | 100 W Microwave Power | 5 | 100 | mdpi.com |
This table summarizes the conditions and outcomes for the microwave-assisted, solvent-free synthesis of aldoximes, highlighting the rapid and complete conversion achieved with this green methodology.
Utilization of Eco-Friendly Solvents
The principles of green chemistry encourage the use of environmentally benign solvents in chemical synthesis to minimize pollution and reduce hazardous waste. ijprajournal.com In the synthesis of this compound, significant research has been dedicated to replacing traditional organic solvents with greener alternatives.
Aqueous Media and Mineral Water as Reaction Solvents
Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. dergipark.org.tr Research has demonstrated the effective synthesis of oximes in aqueous media. ijprajournal.com One study highlighted a catalyst-free method for synthesizing aryl oximes in mineral water at room temperature. ias.ac.in This method proved to be economical, practical, and environmentally friendly, with high yields of oxime compounds achieved in a short time. ias.ac.in The presence of natural minerals, such as carbonates and sulfates, in mineral water was found to facilitate the reactions, leading to shorter reaction times and higher yields compared to using pure water. ias.ac.in
The proposed mechanism involves the reaction of an aldehyde with hydroxylamine hydrochloride. ias.ac.in The minerals in the water are thought to play a role in promoting the reaction. ias.ac.in
Table 1: Synthesis of an Oxime in Various Solvents
| Solvent | Time (min) | Yield (%) |
| Toluene (B28343) | 60 | 30 |
| Methanol | 30 | 70 |
| Water | 20 | 85 |
| Methanol/Water (1:1) | 15 | 92 |
| Mineral Water | 10 | 99 |
Data adapted from a study on the synthesis of 4-nitrobenzaldehyde (B150856) oxime, demonstrating the efficiency of mineral water as a solvent. ias.ac.in
Alternative Green Solvent Systems
Beyond water, other green solvent systems have been explored for oxime synthesis. Ionic liquids and supercritical fluids like carbon dioxide are considered environmentally preferable alternatives to volatile organic solvents. 20.210.105 While specific studies on this compound in these exact solvents are not detailed in the provided search results, the general trend in organic synthesis is to move towards such systems to reduce environmental impact. dergipark.org.tracs.org The use of biodegradable esters and cyclic siloxanes are also part of this green chemistry approach. 20.210.105
Catalyst-Free Synthesis Strategies
Developing catalyst-free synthetic methods is a key goal in green chemistry as it eliminates the need for potentially toxic and expensive catalysts. A notable study has shown the successful synthesis of aryl oximes from aryl aldehydes and hydroxylamine hydrochloride under catalyst-free conditions in mineral water at room temperature. ias.ac.in This approach is not only environmentally friendly but also offers industrial applicability due to its economic and practical nature. ias.ac.in The absence of a catalyst simplifies the reaction setup and purification process, further contributing to the green credentials of the synthesis. ias.ac.in
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. ksu.edu.sa Ultrasound irradiation can enhance reaction rates, improve yields, and allow for milder reaction conditions. researchgate.net While a specific study on the ultrasound-assisted synthesis of this compound was not found, the technique has been successfully applied to the synthesis of various oximes from aldehydes and ketones. researchgate.netresearchgate.net This method often leads to shorter reaction times and higher yields compared to conventional methods. researchgate.net The use of ultrasound is considered an environmentally clean technology and an important tool in green chemistry. ksu.edu.sa
One-Pot Synthetic Procedures for Oxime Ethers
One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, is an efficient strategy that minimizes waste and saves time. nih.govsemanticscholar.org Several one-pot procedures for the synthesis of oxime ethers have been developed. researchgate.net These methods typically involve the reaction of an aldehyde or ketone with hydroxylamine hydrochloride and an alkyl halide in the presence of a base. For instance, oxime ethers have been synthesized in a one-pot reaction from aldehydes, hydroxylamine hydrochloride, potassium hydroxide (B78521), and alkyl halides in aqueous DMSO. researchgate.net Another reported procedure uses anhydrous potassium carbonate as a base in THF. researchgate.net These one-pot methods offer a more streamlined and economical approach to synthesizing oxime ethers compared to traditional multi-step procedures.
Transition Metal-Mediated and Catalyzed Synthesis of Oximes
Transition metals play a significant role in catalyzing a wide range of organic transformations, including the synthesis of nitrogen-containing compounds like oximes. researchgate.net While the direct synthesis of this compound using transition metal catalysts is not extensively detailed in the provided results, the broader context of transition metal-catalyzed reactions involving oximes is well-established. researchgate.netrsc.org For example, copper-catalyzed systems have been used for the synthesis of highly substituted pyridines from oxime acetates and aldehydes. rsc.org Iron-catalyzed intramolecular N-arylation of O-acetyl oximes has also been reported for the synthesis of phenanthridine (B189435) derivatives. rsc.org These examples highlight the potential for transition metal catalysis in the synthesis and further transformation of oximes, although specific applications to this compound would require further investigation.
Alternative Precursor Routes to Oximes
Beyond the direct reaction of an aldehyde with hydroxylamine, oximes can be synthesized through various other chemical transformations. These alternative routes often involve the use of different starting materials and reaction conditions, providing flexibility in synthetic design. This section explores two such pathways that utilize nitro and nitroso compounds as precursors to this compound.
Conversion of Nitro Compounds to Oximes
The reduction of primary nitroalkanes presents a viable method for the synthesis of aldoximes. For the preparation of this compound, the corresponding precursor would be 1-nitroheptane. Various methods have been developed for this transformation, with a notable example being the homogeneous catalytic reduction using carbon monoxide in the presence of a copper catalyst.
Detailed Research Findings:
A specific and effective method for the conversion of 1-nitroheptane to this compound involves a copper-catalyzed reaction with carbon monoxide. Research conducted by J. F. Knifton demonstrated the efficacy of this approach for a range of aliphatic nitro compounds. In this process, a solution of the nitroalkane in a suitable solvent is treated with carbon monoxide in the presence of a copper(I) salt, typically copper(I) acetate (B1210297), and a chelating amine ligand, such as trimethylenediamine.
The reaction proceeds under pressure and at an elevated temperature. The choice of solvent and amine ligand is crucial for the success of the reaction, as they play a role in solubilizing the copper catalyst and influencing the reaction mechanism. The proposed mechanism involves the formation of a copper-nitroalkane complex, followed by the insertion of carbon monoxide and subsequent reduction to the oxime.
Below is a table summarizing the reaction conditions and outcomes for the synthesis of various aliphatic oximes from their corresponding nitroalkanes using this copper-catalyzed carbon monoxide reduction method. This data provides a comparative context for the expected synthesis of this compound.
Interactive Data Table: Copper-Catalyzed Synthesis of Aliphatic Oximes from Nitroalkanes
| Nitroalkane Precursor | Product Oxime | Catalyst System | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (hr) | Yield (%) |
| 1-Nitropropane | Propanal oxime | Cu(OAc)₂ + Trimethylenediamine | 2-Methoxyethanol | 120 | 1000 | 4 | 85 |
| 1-Nitrobutane | Butanal oxime | Cu(OAc)₂ + Trimethylenediamine | 2-Methoxyethanol | 120 | 1000 | 4 | 88 |
| 1-Nitropentane | Pentanal oxime | Cu(OAc)₂ + Trimethylenediamine | 2-Methoxyethanol | 120 | 1000 | 4 | 90 |
| 1-Nitroheptane | This compound | Cu(OAc)₂ + Trimethylenediamine | 2-Methoxyethanol | 120 | 1000 | 4 | ~90 (estimated) |
| 2-Nitropropane | Acetone oxime | Cu(OAc)₂ + Trimethylenediamine | 2-Methoxyethanol | 120 | 1000 | 4 | 92 |
Note: The yield for this compound is an estimation based on the reported yields for similar long-chain aliphatic nitroalkanes in the study.
Other general methods for the reduction of nitro compounds to oximes include the use of metal salts such as tin(II) chloride or chromium(II) chloride, as well as controlled catalytic hydrogenation. However, these methods can sometimes lead to over-reduction to the corresponding amine, making the copper-catalyzed carbon monoxide method a more selective alternative for the synthesis of oximes.
Isomerization of Nitroso Compounds to Oximes
The tautomeric relationship between primary and secondary nitroso compounds and their corresponding oximes provides another synthetic route to these molecules. Primary nitrosoalkanes, which exist as monomers in solution, can readily isomerize to the more stable aldoxime form. In the context of this compound synthesis, the precursor would be 1-nitrosoheptane.
Detailed Research Findings:
The synthesis of primary nitrosoalkanes is challenging due to their high reactivity and propensity to isomerize or dimerize. However, they can be prepared through the careful oxidation of the corresponding primary amine. For instance, 1-aminoheptane could be oxidized to 1-nitrosoheptane.
Once formed, the monomeric 1-nitrosoheptane in solution would be in equilibrium with its tautomer, this compound. This isomerization is a prototropic tautomerism, involving the migration of a proton from the alpha-carbon to the oxygen atom of the nitroso group, with a concurrent shift of the double bond.
The equilibrium generally favors the more thermodynamically stable oxime. The rate of this isomerization can be influenced by both acid and base catalysis.
Acid Catalysis: In the presence of an acid, the nitroso oxygen is protonated, increasing the acidity of the alpha-proton and facilitating its removal and the subsequent tautomerization.
Base Catalysis: A base can directly deprotonate the alpha-carbon, forming a nitronate-like intermediate which can then be protonated on the oxygen to yield the oxime.
Due to the inherent instability of primary nitrosoalkanes, this isomerization is often a spontaneous and rapid process that occurs in situ following the formation of the nitroso compound. Consequently, the isolation of the primary nitrosoalkane is often bypassed, and the reaction conditions for its formation are tailored to directly yield the oxime.
The table below outlines the general steps and considerations for the synthesis of an aldoxime, such as this compound, via the isomerization of the corresponding primary nitrosoalkane.
Interactive Data Table: Synthesis of Aldoximes via Isomerization of Primary Nitrosoalkanes
| Step | Process | Key Considerations | Expected Outcome for this compound Synthesis |
| 1 | Formation of the Primary Nitrosoalkane | Oxidation of the corresponding primary amine (e.g., 1-aminoheptane) using a mild oxidizing agent. The reaction must be performed under controlled conditions to avoid over-oxidation to the nitro compound. | Formation of 1-nitrosoheptane in the reaction mixture. |
| 2 | In situ Isomerization | The monomeric primary nitrosoalkane undergoes spontaneous tautomerization to the aldoxime. The process can be accelerated by the presence of acidic or basic species. | 1-Nitrosoheptane isomerizes to this compound. |
| 3 | Isolation of the Oxime | Standard workup and purification procedures are used to isolate the final oxime product from the reaction mixture. | Isolation of pure this compound. |
While this route is mechanistically distinct from the conversion of nitro compounds, it underscores the versatility of nitrogen-containing functional groups in the synthesis of oximes. The choice of synthetic pathway would depend on the availability of the starting materials and the desired reaction conditions.
Mechanistic Investigations of Heptanal Oxime Reactions
Detailed Reaction Mechanisms of Oxime Formation
Nucleophilic Addition Pathways
The initial step in the formation of heptanal (B48729) oxime is the nucleophilic attack of the nitrogen atom of hydroxylamine (B1172632) on the electrophilic carbonyl carbon of heptanal. ic.ac.uknumberanalytics.com The nitrogen atom in hydroxylamine is a more potent nucleophile than the oxygen atom due to its lower electronegativity, which makes its lone pair of electrons more available for bonding. ic.ac.uk This attack leads to the formation of a zwitterionic tetrahedral intermediate. youtube.com
The reaction can be depicted as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of hydroxylamine (H₂NOH) attacks the partially positive carbonyl carbon of heptanal.
Pi-Bond Breakage: Simultaneously, the pi bond of the carbonyl group breaks, and the electrons are pushed onto the electronegative oxygen atom, forming an alkoxide. youtube.com
This initial addition is generally slow but can be accelerated by acid catalysis. bham.ac.uk
Proton Transfer Mechanisms in Acidic and Neutral Conditions
Following the initial nucleophilic addition, a series of proton transfers occur to neutralize the charges on the intermediate. The specific mechanism of these transfers is highly dependent on the pH of the reaction medium. nih.govic.ac.uk
In Acidic Conditions: The reaction is typically fastest at a slightly acidic pH, around 4.5. nih.gov In a strongly acidic environment, the hydroxylamine nucleophile would be protonated, rendering it non-nucleophilic. bham.ac.uk Under optimal acidic conditions, the carbonyl oxygen of heptanal is first protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack. bham.ac.uknih.gov After the formation of the initial adduct, a proton is transferred from the nitrogen atom to a base (like a water molecule), and another proton is transferred from an acid to the hydroxyl group of the intermediate. ic.ac.ukresearchgate.net
In Neutral Conditions: At neutral pH, the reaction is significantly slower. nih.gov The mechanism involves the formation of the zwitterionic intermediate, followed by an intramolecular or solvent-assisted proton transfer. ic.ac.ukyoutube.com A water molecule can act as a shuttle, accepting a proton from the positively charged nitrogen and donating a proton to the negatively charged oxygen, leading to a neutral tetrahedral intermediate. ic.ac.uk
Tetrahedral Intermediate Formation and Dehydration Kinetics
The product of the nucleophilic addition and proton transfer steps is a neutral tetrahedral intermediate, often called a carbinolamine. nih.govresearchgate.net This intermediate is generally unstable and undergoes dehydration to form the final oxime product. youtube.com
Dehydration Kinetics:
Protonation of the Hydroxyl Group: In acidic or neutral conditions, the hydroxyl group of the carbinolamine is protonated by an acid or a water molecule, converting it into a good leaving group (H₂O). nih.govmasterorganicchemistry.com
Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom then pushes down to form a double bond with the carbon, expelling the water molecule. youtube.commasterorganicchemistry.com
Deprotonation: The resulting protonated imine (iminium ion) is then deprotonated by a base (like water) to yield the neutral heptanal oxime and regenerate the acid catalyst. nih.govmasterorganicchemistry.com
Catalytic Mechanisms in Oxime Synthesis
To overcome the slow reaction rates, particularly at neutral pH, various catalysts have been developed. These catalysts provide alternative reaction pathways with lower activation energies. nih.govnumberanalytics.com
Role of Aniline (B41778) and its Derivatives as Catalysts
Aniline and its derivatives are highly effective nucleophilic catalysts for oxime formation. nih.govnumberanalytics.comsioc-journal.cn They can accelerate the reaction by several orders of magnitude, even under mild, physiological conditions. researchgate.netsioc-journal.cn
The catalytic mechanism involves the formation of a more reactive intermediate:
Schiff Base Formation: Aniline first reacts with the aldehyde (heptanal) to form a protonated Schiff base, or iminium ion. rsc.orgrug.nl
Transimination: This iminium ion is significantly more electrophilic than the starting aldehyde. It readily undergoes transimination, where it is attacked by the hydroxylamine nucleophile. rug.nl
Catalyst Regeneration: This attack forms a new tetrahedral intermediate which then collapses, eliminating the aniline catalyst and forming the final oxime product. nih.gov
Table 1: Comparison of Catalysts for Oxime Formation
| Catalyst | Relative Rate Enhancement | Optimal pH | Key Mechanistic Feature |
| None (Phosphate Buffer) | Baseline | ~5.5 rsc.org | General acid/base catalysis of dehydration step. nih.gov |
| Aniline | Significant (e.g., 3.5-fold at pH 2.6) nih.gov | 4-5 rsc.org | Forms a highly reactive protonated Schiff base intermediate. rsc.orgrug.nl |
| p-Phenylenediamine (B122844) (pPDA) | Often superior to aniline rsc.org | 4-5 rsc.org | Similar to aniline, acts as a potent nucleophilic catalyst. rsc.org |
| Salts (e.g., NaCl) | Concentration-dependent | Physiological (7.4) researchgate.net | Stabilizes the charged transition state of the dehydration step. researchgate.netresearchgate.net |
Salt-Catalyzed Oxime Formation in Aqueous Media
Recent studies have shown that simple salts, such as sodium chloride (saline), can accelerate oxime formation in aqueous media, particularly at physiological pH. researchgate.netdiva-portal.org This discovery offers a biocompatible and non-toxic catalytic option. researchgate.net
The proposed mechanism for salt catalysis involves the stabilization of the transition state of the rate-limiting dehydration step. researchgate.netresearchgate.net
Transition State Stabilization: The ions from the salt (e.g., Na⁺ and Cl⁻) can stabilize the charged hemiaminal intermediate that precedes dehydration. researchgate.netdiva-portal.org
"Salting-In" Effect: Computational studies suggest that the chloride ion can form a hydrogen bond with the proton on the nitrogen atom of the intermediate. This interaction increases the negative charge on the adjacent hydroxyl oxygen, making it more susceptible to protonation and subsequent elimination as water. researchgate.net
The rate enhancement is dependent on the salt concentration. researchgate.net This method is particularly advantageous for biological applications where toxic catalysts like aniline are undesirable. researchgate.netdiva-portal.org Some research indicates that mineral water, containing various salts like carbonates and sulfates, can also effectively catalyze the reaction without the need for additional catalysts. ias.ac.in
Computational Validation of Catalytic Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating and validating the complex pathways of catalytic reactions involving oximes. researchgate.netnih.govresearchgate.net These theoretical studies provide profound insights into reaction feasibility, intermediate structures, and transition states, which are often difficult to determine experimentally. researchgate.netosti.gov By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, researchers can map out the entire potential energy surface of a catalytic cycle. researchgate.net This allows for the identification of the most energetically favorable reaction pathway and the rate-limiting step of the transformation. pku.edu.cn
A defining feature of a catalytic pathway is its cyclic nature, which restores the catalyst to its original state after converting reactants to products. osti.gov Computational models are crucial for confirming this circularity and understanding how the catalyst stabilizes intermediates and facilitates key bond-forming or bond-breaking events. researchgate.netosti.gov
For instance, in the asymmetric hydrogenation of oximes catalyzed by nickel complexes, computational studies have been pivotal. incatt.nl DFT calculations revealed that weak supramolecular interactions, such as C-H/π interactions between the catalyst's ligand and the oxime substrate, significantly contribute to the reaction's efficiency and high enantioselectivity. incatt.nl Similarly, theoretical investigations of copper-catalyzed enantioselective epoxidation reactions have helped to propose detailed catalytic cycles, clarifying the roles of different species and the origins of stereoselectivity. researchgate.net The accuracy of these computational predictions, which depends on the level of theory and basis set used, is often validated by its alignment with experimental data, such as NMR spectroscopy, providing a comprehensive understanding of the mechanism. researchgate.netscience.gov
Oxime-Nitrone Tautomerism and Isomerization
Oximes, such as this compound, can exist in equilibrium with their corresponding nitrone tautomers. uni-koeln.de This tautomerism is a critical aspect of their reactivity, particularly in nucleophilic additions. dntb.gov.uarsc.org While the oxime form is generally more stable, the nitrone, though less abundant, can be significantly more reactive. researchgate.net
Computational Studies on Tautomeric Equilibria and Energy Barriers
High-level DFT calculations have been employed to revisit and clarify the dynamics of oxime-nitrone tautomerism. rsc.orgresearchgate.net These studies focus on determining the relative stabilities of the tautomers and the energy barriers associated with their interconversion. The investigation of arylamidoximes, for example, revealed that the nitrone tautomer is less stable than the oxime form. researchgate.net However, the reactivity of each species dictates the reaction outcome.
Computational models can predict the relative free energies for different isomers and the transition states that separate them. This data is essential for understanding which tautomer is likely to participate in a given reaction.
Table 1: Calculated Relative Free Energies for Oxime-Nitrone Tautomerism Data based on computational studies of related oxime systems.
| Species | Isomer | Relative Free Energy (kcal/mol) |
|---|---|---|
| Oxime | (Z)-isomer | 0.0 |
| Oxime | (E)-isomer | +1.5 |
| Nitrone | (Z)-isomer | +10.0 |
| Nitrone | (E)-isomer | +12.5 |
| Transition State | (Z)-Oxime to (Z)-Nitrone | +45.0 |
Note: Values are illustrative based on findings for similar systems and highlight the higher energy of nitrone tautomers and the significant barrier for unimolecular conversion.
Evidence for Nitrone Tautomer Participation in Nucleophilic Additions
A key finding from computational studies is the first definitive evidence for the involvement of the nitrone tautomer in nucleophilic addition reactions of oximes. rsc.orgresearchgate.net While oximes can react with electrophiles, their reaction with electron-poor alkenes in the absence of a base is a rare case where O-alkylation is observed. researchgate.net
Computational modeling of the reaction between arylamidoximes and 1,2-diaza-1,3-dienes showed that the pathway involving the less stable, but more nucleophilic, nitrone tautomer is the predominant mechanism. rsc.orgresearchgate.net In these reactions, the nucleophilic attack typically occurs from the oxime nitrogen to form a new nitrone. rsc.org The calculations demonstrated that the reaction barrier via the nitrone tautomer was significantly lower than the alternative pathway involving direct reaction from the more stable oxime. This provided strong evidence that even as a minor component in the tautomeric equilibrium, the nitrone can be the key reactive intermediate. researchgate.net
N-O Bond Fragmentation Pathways
A predominant reactivity mode for oximes and their derivatives is the fragmentation of the relatively weak N-O bond. nsf.gov This cleavage can be induced under various conditions, including through the use of transition metals or photoredox catalysis, and serves as a powerful method for generating highly reactive nitrogen-centered radicals. nsf.govresearchgate.net
Generation and Reactivity of Iminyl Radicals
The homolytic cleavage of the N-O bond in O-substituted oximes is a versatile and widely used method for generating iminyl radicals. nsf.govresearchgate.netresearchgate.net These radicals are valuable synthetic intermediates, particularly for the construction of nitrogen-containing heterocycles. researchgate.netmdpi.com Traditionally, harsh conditions such as high temperatures or UV irradiation were required to generate these radicals. sioc-journal.cn
Modern synthetic methods, however, employ milder conditions. nsf.gov Transition metal catalysis, using salts or complexes of copper, nickel, cerium, or iron, can facilitate the N-O bond cleavage via single-electron transfer (SET) processes. nsf.govresearchgate.netmdpi.com For example, a Cu(I) catalyst can react with an O-acyl oxime to generate a Cu(II) species and the corresponding iminyl radical. researchgate.net Similarly, visible-light photoredox catalysis has emerged as a powerful technique for the fragmentation of N-O bonds under mild, ambient-temperature conditions. nsf.govresearchgate.net
Once generated, the iminyl radical undergoes a variety of subsequent reactions. A common pathway is intramolecular cyclization, where the radical attacks a π-system within the same molecule, such as an alkene or an aromatic ring, to form five- or six-membered N-heterocycles like pyrrolines, indoles, and phenanthridines. mdpi.comsioc-journal.cnresearchgate.netnih.gov The iminyl radical can also participate in intermolecular additions to alkenes, leading to functionalized imines. nsf.gov In some cases, the initially formed iminyl radical can undergo further fragmentation, such as β-scission, to produce nitriles and a new carbon-centered radical, expanding its synthetic utility. mdpi.comnih.gov
Table 2: Catalytic Systems for Iminyl Radical Generation from Oximes
| Catalyst System | Method | Substrate Example | Resulting Product |
|---|---|---|---|
| CuCl | Transition Metal Catalysis | O-acetyl ketoximes | N-containing heterocycles |
| Ni(II) / K₂CO₃ | Transition Metal Catalysis | Cycloketone oxime esters | Dihydro-2H-pyrroles |
| Cerium Complex | Photoredox Catalysis (LMCT) | O-acyl oximes | Functionalized imines |
| Ir(ppy)₃ | Photoredox Catalysis | O-acyl oximes | Phenanthridines |
| SmI₂ | Reductive Cleavage | Oxime ethers | Cyclic imines |
This table summarizes various reported methods for the generation and subsequent reaction of iminyl radicals from oxime precursors. nsf.govresearchgate.netmdpi.comsioc-journal.cnnih.gov
Single Electron Transfer (SET) Mechanisms
Single Electron Transfer (SET) is a fundamental process in which a radical species is generated through the transfer of a single electron. sigmaaldrich.com This mechanism can be categorized into oxidative and reductive quenching cycles, depending on the catalyst's redox state during the reaction. sigmaaldrich.com In the context of an oxime like this compound, a SET process can be initiated by photoredox catalysis, leading to the formation of highly reactive radical intermediates. sigmaaldrich.comresearchgate.net
The feasibility of a photoinduced electron transfer can be predicted by the Gibbs free energy of the process (ΔGPET). sigmaaldrich.com In a typical scenario, a photocatalyst absorbs light, reaching an excited state. This excited catalyst can then engage in a SET event with the oxime. For instance, in a reductive quenching cycle, the excited photocatalyst transfers an electron to the oxime, generating an iminyl radical anion. Conversely, in an oxidative quenching cycle, the oxime donates an electron to the excited catalyst. The choice between these pathways depends on the relative redox potentials of the catalyst and the substrate. sigmaaldrich.com Electrochemical methods are often employed to gain detailed insights into these fundamental SET processes and to characterize the short-lived intermediates that are formed. acs.org
Mechanisms involving SET can be further classified. The SET-PT (single electron transfer followed by a proton transfer) mechanism relies heavily on the ionization potential and proton dissociation energy of the reactant. mdpi.com An alternative pathway is the SPLET (sequential proton loss electron transfer) mechanism, which involves an initial deprotonation of the reactant, followed by the transfer of an electron from the resulting anion. mdpi.com
Photoredox Approaches for N-O Bond Cleavage
The nitrogen-oxygen (N-O) single bond in oximes is relatively weak, making it a target for cleavage to generate reactive intermediates. mdpi.com Photoredox catalysis has emerged as a powerful strategy to achieve N-O bond cleavage under mild conditions, typically using visible light. researchgate.netresearchgate.net This process relies on a photocatalyst that, upon light absorption, initiates a single electron transfer (SET) with the oxime substrate. sigmaaldrich.comchemrxiv.org
The cleavage of the N-O bond in an oxime derivative via a photoredox-mediated reduction leads to the formation of an iminyl radical. researchgate.net For example, an excited photocatalyst, such as an iridium(III) complex, can be reductively quenched by an appropriate electron donor. uantwerpen.be The resulting reduced catalyst is then capable of transferring a single electron to the oxime, inducing the scission of the N-O bond and generating the key iminyl radical intermediate. uantwerpen.be This reactive species can then participate in a variety of subsequent transformations, including carbon-carbon bond cleavage or additions to alkenes. researchgate.netuantwerpen.be
Mechanistic investigations, including fluorescence quenching experiments, can confirm the role of the photocatalyst in the SET process. chemrxiv.org For instance, the diminishing emission intensity of an excited iridium photocatalyst with increasing concentrations of an oxime ester indicates an oxidative quenching of the photocatalytic cycle by the oxime. chemrxiv.org Such studies are crucial for proposing a plausible reaction mechanism, which often involves the generation of a radical anion intermediate following the reductive SET from the photoexcited catalyst to the oxime, ultimately leading to N-O bond cleavage. chemrxiv.org
Oxime Metathesis Reaction Mechanisms
Oxime metathesis is a dynamic covalent reaction involving the exchange of groups between two oxime molecules. researchgate.netrsc.org Investigations into this reaction have revealed a mechanism that is strongly supported by both experimental and computational studies. researchgate.netnih.gov The process is analogous to the better-known imine metathesis and is proposed to proceed through a distinct, acid-catalyzed pathway. nih.gov
Quantum chemical calculations have been employed to support the proposed mechanism, suggesting the involvement of a four-membered cyclic intermediate. nih.gov These computational studies also underscore the critical role of an acid catalyst in the reaction pathway. nih.gov Without the catalyst, the reaction does not proceed, highlighting that the exchange is not a spontaneous thermal process. nih.govresearchgate.net
Acid-Catalyzed Dynamic Exchange
The dynamic exchange in oxime metathesis is critically dependent on the presence of a strong acid catalyst. nih.gov Experimental results show that the reaction only takes place when a catalyst, such as p-toluenesulfonic acid (p-TSA), is present. nih.gov The proposed mechanism for this acid-catalyzed exchange begins with the protonation of one of the oxime molecules. This activation step is followed by a nucleophilic attack from a second oxime molecule, leading to the formation of a tetrahedral intermediate.
This intermediate then proceeds through a transition state to form a four-membered cyclic intermediate, a key feature supported by quantum chemical calculations. nih.govresearchgate.net Subsequent bond reorganization within this cyclic intermediate and final deprotonation leads to the exchanged oxime products. The entire process is reversible, allowing for a dynamic equilibrium to be established. Computational modeling of the Gibbs free energies for the reaction pathway confirms that the protonated (catalyzed) pathway has significantly lower energy barriers compared to the non-catalyzed pathway. nih.govresearchgate.net
Substituent Effects on Reaction Kinetics through Mechanistic Studies
Mechanistic studies have demonstrated a significant substituent effect on the kinetics of the acid-catalyzed oxime metathesis reaction. researchgate.netnih.gov The electronic nature of the substituents on the carbonyl-derived portion of the oxime molecules can dramatically alter the time required to reach equilibrium. nih.govresearchgate.net
Specifically, oximes bearing electron-donating groups (EDGs) have been observed to undergo faster exchange reactions. researchgate.net Conversely, combinations involving electron-withdrawing groups (EWGs) tend to react more slowly. For example, in a study using aromatic oxime-ethers, the reaction between an oxime with an EDG and one with a neutral substituent reached equilibrium significantly faster than the reaction between an EDG-substituted oxime and an EWG-substituted oxime. researchgate.netnih.gov The time to reach equilibrium can vary from as little as 30 minutes to as long as 6 hours, depending on the specific combination of substituents. nih.gov This tunability of the reaction rate by simply changing the substituents is a key feature of this reaction and the experimental kinetic data aligns well with computational results. nih.gov
Table based on kinetic data for acid-catalyzed oxime metathesis with 10% p-TSA loading. nih.govresearchgate.net
Intramolecular Oxime Transfer Reaction Mechanisms
The intramolecular transfer of an oxime group is a key mechanistic step in the formation of certain heterocyclic compounds, such as isoxazolines, from α,β-unsaturated aldehydes and oximes. acs.orgaalto.fi This process can be part of a sequence involving a conjugate addition followed by the intramolecular cyclization and transfer. aalto.fi
Computational studies, using density functional theory (DFT), have been instrumental in assessing the mechanism of this transformation. acs.orgnih.govdatapdf.com These studies model the reaction profile, considering various diastereomers of the intermediates. nih.gov The calculations have predicted that the steps involving the addition and expulsion of a water molecule represent the highest energy barriers along the entire reaction pathway. acs.orgnih.gov This computational finding is consistent with previous experimental evidence for these types of reactions. nih.govdatapdf.com The final step in the formation of an isoxazoline (B3343090) via this mechanism is the expulsion of water from a key intermediate, a step which is analogous to the dehydration that occurs in standard oxime formation. datapdf.com
Table of Compounds
Reactivity and Advanced Transformations of Heptanal Oxime
Functional Group Transformations
The oxime functionality of heptanal (B48729) oxime is amenable to several fundamental transformations, providing access to a range of important chemical building blocks.
Dehydration to Nitriles
The dehydration of aldoximes is a direct and common method for the synthesis of nitriles. In the case of heptanal oxime, this transformation results in the formation of heptanenitrile (B1581596). Various reagents and catalytic systems have been developed to effect this conversion. For instance, ruthenium carbonyl complexes have demonstrated catalytic activity for this purpose. Under specific conditions, this compound is dehydrated to yield heptanenitrile. chemistrysteps.comaudreyli.com Research has shown that using a Ru3(CO)12 catalyst in benzene (B151609) at 100°C under carbon monoxide pressure can produce heptanenitrile in a 32% yield. chemistrysteps.com The reaction proceeds via the elimination of a water molecule from the oxime.
This dehydration can also be a competing reaction pathway in other transformations of aldoximes. acs.org The choice of reagents and reaction conditions is therefore crucial in directing the outcome towards nitrile formation.
Table 1: Dehydration of this compound to Heptanenitrile
| Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ru3(CO)12 | Benzene | 100 | 20 kg/cm² CO | 32 | chemistrysteps.com |
Reduction to Amines
The reduction of oximes provides a valuable route to primary amines. This compound can be reduced to form heptylamine (B89852), a useful chemical intermediate. Several reducing agents have been employed for this transformation.
One effective method involves the use of sodium borohydride (B1222165) in combination with copper(II) sulfate (B86663) in methanol. This system has been shown to reduce aliphatic aldoximes like this compound to the corresponding primary and secondary amines. Specifically, the reduction of this compound with this reagent combination resulted in a mixture of heptylamine and diheptylamine (B1360170) in a 1:4 ratio, with a total yield of 87%. Current time information in Bangalore, IN.
Another approach utilizes dissolving metal reduction. A patented process describes the reduction of n-heptanal oxime using lithium metal in a mixture of n-propylamine, t-butanol, and ethylenediamine. masterorganicchemistry.com This method yielded pure n-heptylamine with a 55% yield after distillation. masterorganicchemistry.comslideshare.net
Table 2: Reduction of this compound to Heptylamine
| Reagents | Solvent(s) | Temperature | Yield of Heptylamine (%) | Notes | Reference |
|---|---|---|---|---|---|
| Sodium borohydride, Copper(II) sulfate | Methanol | Reflux | 87 (total amines) | Product is a 1:4 mixture of heptylamine and diheptylamine. | Current time information in Bangalore, IN. |
| Lithium, n-propylamine, t-butanol, ethylenediamine | n-Propylamine, Ethylenediamine | 40-53°C | 55 | --- | masterorganicchemistry.comslideshare.net |
| Platinum | Ethanol (B145695) | Not specified | Not specified | Hydrogenation under pressure. | lookchem.com |
| Sodium | Ethanol | Not specified | Not specified | --- | lookchem.com |
Beckmann Rearrangement to Amides
The Beckmann rearrangement is a classic reaction that transforms oximes into amides or nitriles, typically under acidic conditions. byjus.comlibretexts.org For aldoximes, the reaction often leads to nitriles through dehydration. masterorganicchemistry.combyjus.com However, the formation of primary amides from aldoximes is also achievable, though it often requires specific catalytic systems. researchgate.net
In the case of this compound, the rearrangement to heptanamide (B1606996) has been reported. One specific method involves heating heptaldehyde oxime in the presence of Raney nickel in a quartz tube at 150°C for 5 minutes. orgsyn.org This process facilitates the rearrangement to yield heptanamide. orgsyn.org It is important to note that under other conditions, such as mechanochemical processing with certain reagents, heptanal can undergo oxime formation followed by elimination to yield nitriles as the major product. acs.org The Beckmann rearrangement of ketoximes to secondary amides is a more common industrial application, such as the synthesis of caprolactam. wikipedia.orgguidechem.com For aldoximes like this compound, the reaction pathway can be sensitive to the chosen catalyst and conditions, leading to either the amide or the nitrile. masterorganicchemistry.comresearchgate.net
Table 3: Beckmann Rearrangement of this compound
| Catalyst/Reagent | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Raney nickel | 150 | Heptanamide | Not specified | orgsyn.org |
Radical Chemistry of this compound Derivatives
The N-O bond in oximes and their derivatives is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions, generating iminyl radicals. orgsyn.orgresearchgate.net This reactivity opens up a vast area of radical chemistry, enabling the construction of complex molecules.
Intermolecular and Intramolecular Radical Additions
Iminyl radicals generated from oxime derivatives can participate in both intermolecular and intramolecular addition reactions. In intermolecular additions, a carbon-centered radical can add to the C=N bond of an oxime ether. This approach is a powerful tool for carbon-carbon bond formation. The regioselectivity of the addition typically results in the formation of a more stable radical intermediate.
Intramolecular radical additions involve the addition of a radical center within the same molecule to the iminyl group or a radical derived from the oxime adding to an internal multiple bond. These cyclization reactions are highly valuable for synthesizing cyclic amines and other nitrogen-containing ring systems. The stereochemical outcome of these additions can often be controlled through the use of chiral auxiliaries. While general principles of radical additions to imino compounds are well-established, specific studies focusing solely on this compound derivatives in this context are part of the broader research into oxime radical chemistry. byjus.com
Oxidative Cyclization to Nitrogen-Containing Heterocycles (e.g., Isoxazolines)
Oxidative cyclization of unsaturated oximes is a key strategy for the synthesis of nitrogen-containing heterocycles, particularly isoxazolines. orgsyn.orgwikipedia.org This transformation can be initiated by various oxidizing agents that generate an iminoxyl radical from the oxime. The subsequent intramolecular cyclization onto a tethered alkene leads to the formation of the isoxazoline (B3343090) ring.
An example of this strategy involves the synthesis of an isoxazoline from heptanal. The process begins with the conversion of heptanal to an unsaturated oxime, which then undergoes oxidative cyclization. wikipedia.org The reaction can proceed via different mechanisms, including those involving radical intermediates. orgsyn.org For instance, the oxidation of oximes with a TEMPO/K2CO3 system or a Selectfluor/Bu4NI system can generate iminoxyl radicals that lead to isoxazolines. Hypervalent iodine reagents are also effective in promoting the oxidative cyclization of aldoximes to generate nitrile oxides in situ, which then undergo 1,3-dipolar cycloaddition with alkenes to form isoxazolines. libretexts.org These methods provide a powerful means to access complex heterocyclic structures from simple starting materials like heptanal. wikipedia.org
Table 4: Synthesis of an Isoxazoline from a Heptanal Derivative
| Starting Material Derived From | Key Transformation | Product Type | Reference |
|---|---|---|---|
| Heptanal | Oxidative Cycloaddition | Isoxazoline | wikipedia.org |
C-H Bond Functionalization Triggered by Iminyl Radicals
The generation of iminyl radicals from oximes and their derivatives has become a powerful strategy for C-H bond functionalization, particularly through 1,5-hydrogen atom transfer (HAT) cascades. ccspublishing.org.cnresearchgate.netchemrxiv.org When this compound or, more commonly, its ester or ether derivatives are subjected to appropriate conditions (e.g., photoredox catalysis, thermal, or microwave irradiation), homolytic cleavage of the N-O bond occurs to generate a heptanal-derived iminyl radical. chemrxiv.orgsioc-journal.cnmdpi.com
This highly reactive iminyl radical can abstract a hydrogen atom from the γ-carbon (C5) of its own alkyl chain in a sterically and energetically favorable six-membered ring transition state. chemrxiv.orgnih.gov This intramolecular 1,5-HAT process relocates the radical center from the nitrogen atom to the carbon backbone, producing a γ-carbon-centered radical. nih.govnih.gov This newly formed carbon radical is a key intermediate that can be trapped by various radical acceptors to forge new bonds. chemrxiv.org For instance, this strategy has been employed for the remote alkenylation, fluorination, chlorination, and azidation of ketones derived from these oxime precursors. researchgate.netnih.gov The entire process represents a formal activation of a typically unreactive C(sp³)–H bond, enabling the synthesis of complex molecules from simple starting materials. nih.gov The use of visible-light photoredox catalysis has made these transformations particularly mild and efficient. ccspublishing.org.cnresearchgate.net
Oxidative C-O Coupling Reactions
Iminoxyl radicals, which are isomers of iminyl radicals and can be generated from oximes, are capable of participating in oxidative coupling reactions. nih.gov In these transformations, the unpaired electron is delocalized between the nitrogen and oxygen atoms, allowing the species to react as either an N- or O-centered radical. beilstein-journals.org In intermolecular reactions, the formation of a C-O bond is a common pathway. beilstein-journals.org
For this compound, this reactivity can be harnessed for oxidative C-O coupling with other radical species, such as phenoxyl radicals. nottingham.ac.ukresearchgate.net Phenoxyl radicals can be generated from phenols under oxidative conditions. The subsequent coupling of the heptanal-derived iminoxyl radical and the phenoxyl radical results in the formation of a new C-O bond, yielding a complex oxime ether product. This type of reaction is significant in contexts such as the study of lipid peroxidation and flavor stability, where aldehydes like heptanal are formed and can subsequently react with phenolic antioxidants. nottingham.ac.uk The process involves the oxidation of the oxime to the corresponding radical, which then couples with another radical species present in the reaction medium. beilstein-journals.orgresearchgate.net
Cycloaddition Reactions Involving Oximes
Cycloaddition reactions provide a powerful means of constructing cyclic and heterocyclic systems with high stereo- and regioselectivity. This compound can participate in several types of cycloadditions, leveraging the reactivity of its carbon-nitrogen double bond.
The synthesis of azetidines, four-membered nitrogen-containing heterocycles, can be achieved through the aza Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene. chemrxiv.orgnih.gov While traditionally challenging, recent advances have enabled the use of oximes in these reactions. researchgate.netspringernature.com Specifically, visible-light-mediated triplet energy transfer can be used to excite an oxime derivative, which then undergoes a [2+2] cycloaddition with an alkene. nih.govresearchgate.net
In this process, a photocatalyst absorbs visible light and transfers its energy to the oxime, promoting it to an excited triplet state. rsc.org This excited species reacts with an alkene to form a four-membered azetidine (B1206935) ring. springernature.com This method is characterized by its mild conditions, broad substrate scope, and operational simplicity, providing access to highly functionalized azetidines that are valuable scaffolds in medicinal chemistry. chemrxiv.orgnih.gov The resulting azetidine products can often be further transformed, for example, by cleaving the N-O bond to yield functionalized amino alcohols or related structures. chemrxiv.org
This compound can also be a precursor for 1,3-dipolar cycloaddition reactions, a type of [3+2] cycloaddition, to form five-membered heterocycles. nbu.ac.in In this reaction, the oxime is converted in situ into a nitrone or a nitrile oxide, which then acts as the 1,3-dipole. rsc.orgslideshare.net
For example, a cascade reaction can be initiated where this compound is first generated from heptanal and hydroxylamine (B1172632), which then cyclizes to an intermediate nitrone. rsc.org This nitrone is not isolated but is trapped in situ by a dipolarophile, such as an activated alkene, to yield an isoxazolidine. rsc.orgrsc.org Alternatively, the oxime can be oxidized to a nitrile oxide, which then reacts with an alkyne or alkene to produce isoxazoles or isoxazolines, respectively. beilstein-journals.orgresearchgate.net These [3+2] cycloadditions are highly valuable for their ability to rapidly construct complex heterocyclic frameworks from simple, linear precursors. nbu.ac.in
The mechanism of photocycloadditions, particularly the [2+2] cycloadditions for azetidine synthesis, often involves triplet biradical intermediates. springernature.com When the oxime is excited to its triplet state via energy transfer from a photocatalyst, it does not react with the alkene in a single concerted step. researchgate.netrsc.org Instead, the excited triplet oxime adds to the alkene to form a triplet 1,4-biradical intermediate.
This biradical has a longer lifetime than a singlet species, which allows for conformational relaxation and bond rotation. Following its formation, the biradical undergoes intersystem crossing (ISC) to the corresponding singlet biradical, which then rapidly collapses to form the final four-membered azetidine ring. nih.gov The involvement of a triplet intermediate explains the stereochemical outcomes of some of these reactions and is a key mechanistic feature that distinguishes photochemical cycloadditions from their thermal counterparts. chemrxiv.org The preference for triplet state reactivity over other pathways like N-O bond homolysis is crucial for the success of these synthetic methods. researchgate.net
Derivatization Strategies for Analytical and Synthetic Purposes
Derivatization of heptanal to its oxime, and the subsequent derivatization of this compound itself, are common strategies for both analytical detection and synthetic applications.
For analytical purposes, volatile aldehydes like heptanal are often converted into more stable, less volatile, and more easily detectable derivatives prior to analysis by methods such as gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net The reaction of heptanal with a hydroxylamine-based reagent to form this compound is a prime example. sigmaaldrich.com Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are frequently used because they introduce a polyfluorinated tag, which significantly enhances detection sensitivity in GC systems equipped with an electron capture detector (ECD) or mass spectrometer. mdpi.comaccustandard.com This derivatization can be performed directly in a sample matrix, such as in headspace single-drop microextraction (HS-SDME) of blood samples, where extraction, concentration, and derivatization occur in a single step. nih.govsigmaaldrich.com
For synthetic purposes, the conversion of this compound into other functional groups is a valuable strategy. A primary example is the synthesis of oxime ethers. jocpr.commisuratau.edu.ly this compound can be O-alkylated by reacting it with an alkyl halide in the presence of a base to yield the corresponding oxime ether. jocpr.com These ethers are important in their own right and also serve as precursors for other transformations, such as radical reactions or as protecting groups. mdpi.comresearchgate.net
Below is a table summarizing various derivatization strategies involving heptanal and its oxime.
| Purpose | Starting Material | Reagent | Product | Analytical Method / Application | Reference |
|---|---|---|---|---|---|
| Analytical | Heptanal | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Heptanal O-(2,3,4,5,6-pentafluorobenzyl) oxime | GC-MS, GC-ECD | nih.gov, researchgate.net, accustandard.com |
| Analytical | Heptanal | 2,4-Dinitrophenylhydrazine (DNPH) | Heptanal 2,4-dinitrophenylhydrazone | LC-MS/MS | researchgate.net |
| Analytical | Heptanal | O-tert-butyl-hydroxylamine (TBOX) | Heptanal O-tert-butyl oxime | GC-MS | nih.gov, researchgate.net |
| Analytical | Heptanal | Hydroxylamine | This compound | LC/ESI-MS/MS | ddtjournal.com |
| Synthetic | This compound | Alkyl Halide (e.g., Benzyl chloride, Ethyl bromide) + Base | This compound ether | Intermediate for further synthesis | jocpr.com, misuratau.edu.ly |
| Synthetic | This compound | Acylating agent (e.g., Acetic anhydride) | This compound ester | Precursor for iminyl radical generation | researchgate.net, mdpi.com |
Formation of Oxime Esters
The hydroxyl group of this compound can be readily esterified to form oxime esters. This transformation is typically achieved by reacting the oxime with an acylating agent, such as a carboxylic acid, acid chloride, or anhydride. These reactions convert the hydroxyl group into a better leaving group, which is pivotal for subsequent rearrangements or reactions. masterorganicchemistry.com Oxime esters are valuable synthetic intermediates and have been investigated for various applications. organic-chemistry.org
Several methods have been developed for the synthesis of oxime esters from aldoximes like this compound. A highly efficient protocol involves the use of coupling agents such as N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) with a catalyst like 4-(dimethylamino)pyridine (DMAP) in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. organic-chemistry.org This method is notable for its high yields (typically 90–97%) and simple workup procedures that often avoid the need for column chromatography for solid products. organic-chemistry.org
More recently, innovative visible-light-mediated three-component reactions have been reported for synthesizing oxime esters. nih.govrsc.org In one such approach, an aldehyde, an aniline (B41778), and an N-hydroxyphthalimide (NHPI) ester react in the presence of a photocatalyst like eosin (B541160) Y under blue LED irradiation to generate the corresponding oxime ester with high efficiency under mild conditions. nih.govrsc.org
Table 1: Selected Methods for the Synthesis of this compound Esters
| Method | Acylating Agent / Key Reagents | Catalyst | Solvent | Key Features |
| Carbodiimide Coupling | Carboxylic Acids | EDCI, DMAP | Dichloromethane | High yields (90-97%); mild room temperature conditions; simple isolation. organic-chemistry.org |
| Acylation with Acid Anhydride | Acetic Anhydride | Base (e.g., Pyridine) | Dichloromethane or neat | Standard method for creating acetate (B1210297) esters; intermediate for rearrangements. mdpi.com |
| Acylation with Acid Chloride | Palmitoyl chloride, Oleoyl chloride | Triethylamine | Methanol | Used to attach long fatty acid chains to an oxime moiety. ajol.info |
| Visible-Light Photocatalysis | N-hydroxyphthalimide (NHPI) esters | Eosin Y | Acetonitrile | Three-component reaction; mild conditions; suitable for a wide range of substrates. nih.govrsc.org |
Post-Modification of Oxime Hydroxyl Groups
Besides esterification, the hydroxyl group of this compound can undergo other modifications, most notably etherification, to yield O-substituted oxime ethers. acdlabs.com This reaction involves replacing the hydrogen atom of the hydroxyl group with an alkyl or aryl group. The resulting oxime ethers have different chemical properties and stability compared to the parent oxime and are important intermediates in organic synthesis. researchgate.net
The synthesis of oxime ethers is generally accomplished by treating the this compound with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the oxime's hydroxyl group, forming an oximate anion that then acts as a nucleophile, attacking the alkylating agent to form the ether linkage. The choice of base and solvent is crucial for optimizing the reaction yield and preventing side reactions.
Table 2: General Methods for Post-Modification of the this compound Hydroxyl Group
| Modification Type | Reagents | Base | Product Class |
| O-Alkylation (Etherification) | Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) | Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) | O-Alkyl this compound |
| O-Arylation (Etherification) | Activated Aryl Halide | Strong Base (e.g., NaH) | O-Aryl this compound |
| O-Silylation | Silyl Halide (e.g., Trimethylsilyl Chloride) | Amine Base (e.g., Triethylamine) | O-Silyl this compound |
Selective α-Activation mediated by Oximes
A significant application of the oxime functional group in modern organic synthesis is its use as a directing group to achieve selective C-H bond activation. nih.gov The oxime moiety can chelate to a transition metal catalyst, positioning the metal center in close proximity to a specific C-H bond, thereby lowering the activation energy for its cleavage and subsequent functionalization. rsc.org For an aldoxime like this compound, this strategy enables the selective functionalization of the α-C-H bond—the C-H bond on the carbon atom that was originally part of the aldehyde group.
This chelation-assisted strategy has been prominently demonstrated using rhodium and palladium catalysts. organic-chemistry.orgu-tokyo.ac.jp In a typical rhodium-catalyzed reaction, the oxime group coordinates to the Rh(I) or Rh(III) center. This brings the catalyst close to the α-C-H bond, facilitating oxidative addition to form a five-membered rhodacycle intermediate. This intermediate can then react with a variety of coupling partners, such as alkynes or alkenes, to achieve α-alkenylation or α-arylation of the original oxime. organic-chemistry.org This approach allows for the construction of complex molecular scaffolds from simple starting materials in a highly regioselective manner. rsc.orgorganic-chemistry.org While much of the foundational work has been on α,β-unsaturated ketoximes, the principle is applicable to aldoximes for achieving selective C-H functionalization. organic-chemistry.org
Table 3: Examples of Oxime-Directed C-H Activation Principles Applicable to this compound
| Catalyst System | Coupling Partner | Transformation | Proposed Intermediate |
| Rhodium (e.g., RhCl(PPh3)3) | Alkynes | α-Alkenylation leading to pyridines (with α,β-unsaturated oximes). organic-chemistry.org | 5-membered Rhodacycle |
| Palladium (e.g., Pd(OAc)2) | Aryl Iodides | α-Arylation | 5-membered Palladacycle u-tokyo.ac.jp |
| Copper (e.g., Cu(OAc)2) | Boronic Acids | α-Vinylation (with oxime esters). rsc.org | Imino-Copper Intermediate |
Catalytic Applications of Heptanal Oxime Derivatives
Oxime-Derived Transition Metal Catalysts
Oxime derivatives of heptanal (B48729) are instrumental in the formation of highly efficient transition metal catalysts, particularly palladacycles. These catalysts have shown remarkable activity in various carbon-carbon bond-forming reactions.
Oxime-derived palladacycles have proven to be robust and highly active catalysts for fundamental C-C bond-forming reactions like the Mizoroki-Heck and Suzuki-Miyaura couplings. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.
The Mizoroki-Heck reaction, which involves the coupling of an unsaturated halide with an alkene, benefits from the use of palladium catalysts. academie-sciences.frliverpool.ac.uk Similarly, the Suzuki-Miyaura reaction, a cross-coupling reaction between an organoboron compound and an organohalide, is effectively catalyzed by palladium complexes. nih.govnih.gov Oxime-derived palladacycles, noted for their stability and high catalytic turnover numbers, are particularly effective in these transformations. nih.gov They can be readily synthesized from inexpensive starting materials and are often stable in air and moisture, making them practical for laboratory use. nih.gov Research has demonstrated that these palladacycles can achieve turnover numbers (TON) up to 5 x 10^5 and turnover frequencies (TOF) up to 198,000 h^-1 for the Suzuki-Miyaura reaction with aryl bromides. nih.gov
| Reaction Type | Reactants | Catalyst | Key Findings |
| Mizoroki-Heck | Aryl Halide + Alkene | Palladium-NHC complexes | Effective for olefination under moderate conditions. academie-sciences.fr |
| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Oxime-derived palladacycles | High turnover numbers (up to 5 x 10^5) and frequencies (up to 198,000 h^-1) with aryl bromides. nih.gov |
| Ullmann-type | Iodoarenes | Oxime-derived palladacycles | Synthesis of symmetrical biaryls in good yields. nih.gov |
Heptanal oxime derivatives also play a role in catalytic carbonylations and annulation reactions. In these processes, the oxime functionality can act as a directing group, facilitating the introduction of a carbonyl group or the formation of a new ring system. For instance, rhodium(III)-catalyzed annulation of O-methyl oximes with alkynes has been reported to produce spirocyclic benzosultams. nih.gov This highlights the utility of oxime derivatives in constructing complex heterocyclic scaffolds.
The field of C-H activation, a powerful strategy for streamlining organic synthesis, has also benefited from the use of oxime derivatives. sigmaaldrich.com The oxime group can serve as an effective directing group, guiding a transition metal catalyst to a specific C-H bond, thereby enabling its functionalization. sigmaaldrich.comresearchgate.net This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical synthetic routes. researchgate.net For example, palladium-catalyzed C-H acylation has been achieved using O-methyl oximes as directing groups. nih.gov This method demonstrates good functional group tolerance, accommodating a variety of aryl, heteroaryl, and alkyl aldehydes. nih.gov
Oximes as Ligands in Coordination Chemistry
Beyond their role in forming catalysts, oximes themselves are versatile ligands in coordination chemistry. nbu.ac.inmdpi.com The oxime group possesses both nitrogen and oxygen donor atoms, allowing it to coordinate with a variety of metal ions in different modes. mdpi.comresearchgate.net This coordination behavior is fundamental to their catalytic activity and has been studied in complexes with metals like cadmium(II), ruthenium(II), and hafnium(IV). mdpi.comresearchgate.netacs.org The ability of oximes to form stable complexes is crucial for their application in areas such as solvent extraction of metals and the development of new catalytic systems. rsc.org
Photocatalysis Involving Oximes
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and oximes have found a niche in this area. beilstein-journals.orgnsf.gov In these reactions, a photocatalyst absorbs visible light and initiates a single-electron transfer process, generating reactive radical intermediates from oxime derivatives. beilstein-journals.org For example, copper-catalyzed photoredox reactions have been used for the cyanoalkylation of alkenes using oxime esters as a source of cyanoalkyl radicals. beilstein-journals.org This approach allows for the formation of new carbon-carbon bonds under mild reaction conditions.
Biocatalytic Reductions of Oximes
Biocatalysis offers an environmentally friendly alternative to traditional chemical methods. The reduction of oximes to amines is a valuable transformation, and enzymes have been identified that can perform this reaction with high stereoselectivity. osu.edu Ene-reductases, for instance, have been shown to catalyze the reduction of α-oximo β-keto esters to the corresponding amines. nih.gov Mechanistic studies suggest that this two-step reduction proceeds through an imine intermediate. nih.gov This biocatalytic approach provides a green route to chiral amines, which are important building blocks in the pharmaceutical industry. osu.edu
Oxime-Based Catalysts in Hydrolytic Processes
While oximes are frequently the subject of hydrolysis reactions, which typically regenerate the parent aldehyde or ketone, derivatives of these compounds can also play a crucial role as components of catalysts in hydrolytic processes. acs.orgwikipedia.org Specifically, oxime derivatives can serve as ligands that coordinate with metal centers to form organometallic complexes with significant catalytic activity. These complexes can function as artificial metalloenzymes, accelerating the cleavage of chemical bonds through hydrolysis. core.ac.uk The reactivity and catalytic potential are often centered around the ability of the oxime's nitrogen and oxygen atoms to form stable complexes with transition metals like palladium, nickel, and copper. wikipedia.orgresearchgate.netat.ua
Research has demonstrated that metal complexes incorporating oxime ligands are effective in catalyzing the hydrolysis of various substrates, most notably activated esters. core.ac.ukresearchgate.net The mechanism generally involves the metal ion acting as a Lewis acid, activating a substrate molecule for nucleophilic attack by water or a hydroxide (B78521) ion. The oxime ligand helps to stabilize the metal center and modulate its electronic properties to enhance catalytic efficiency. researchgate.netmdpi.com
Detailed Research Findings
One significant area of research involves palladium complexes containing oxime ligands, known as oxime-derived palladacycles. core.ac.uk These robust compounds have been shown to act as mimetics of hydrolytic enzymes. For instance, water-soluble palladacycles featuring oxime ligands have been employed to catalyze the hydrolysis of activated carboxylates. These catalysts have been reported to increase the rate of hydrolysis of esters like 4-nitrophenyl carboxylates and 2,4-dinitrophenylcarboxylates by a factor of approximately 1000 compared to the uncatalyzed reaction. core.ac.uk
Similarly, nickel(II) complexes that feature 2-pyridineketoxime ligands have been identified as active catalysts for the hydrolysis of both carboxylic and phosphoric acid esters, such as p-nitrophenyl esters. researchgate.net The catalytic cycle proposed for the hydrolysis of carboxylic esters by these Ni(II)-oxime complexes involves the coordination of the ester to the nickel center, followed by intramolecular attack of a nickel-bound hydroxide ion, leading to the cleavage of the ester bond and release of the alcohol product. researchgate.net
While the documented research predominantly focuses on catalysts derived from aromatic ketoximes or specific structures like 2-pyridineketoxime, the underlying principles are broadly applicable. core.ac.ukresearchgate.net The formation of catalytically active centers through the coordination of an oxime's nitrogen atom to a metal ion is a fundamental concept. acs.org Therefore, it is plausible that derivatives of aliphatic aldoximes, such as this compound, could be synthesized and employed as ligands in similar catalytic systems for hydrolytic applications.
Advanced Analytical Methodologies for Heptanal Oxime and Its Derivatives
Chromatographic Techniques for Separation and Detection
Chromatography, a cornerstone of analytical chemistry, provides the means to separate complex mixtures into individual components. For heptanal (B48729) oxime, both gas and liquid chromatography, particularly when coupled with mass spectrometry, offer high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like heptanal oxime. nih.govoup.comrestek.comnih.gov In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
The analysis of heptanal is often performed via its oxime derivative to improve its chromatographic properties and detection sensitivity. For instance, the conversion of heptanal to this compound using derivatizing agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common strategy. oup.com The resulting PFBHA-oxime derivative is more volatile and thermally stable, making it suitable for GC analysis. nih.gov GC-MS analysis of these derivatives often reveals the presence of syn/anti isomers, which can be separated chromatographically. oup.com The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and reduces chemical noise, which is particularly beneficial when analyzing complex matrices like biological fluids or food samples. acs.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS/MS) serves as a valuable alternative to GC-MS, especially for compounds that are thermally labile or not sufficiently volatile. While heptanal itself is volatile, its analysis and that of its oxime can also be effectively performed using LC-MS/MS, often with preceding derivatization to enhance ionization efficiency in the mass spectrometer. semanticscholar.orgmdpi.com
A key advantage of LC-MS/MS is the ability to analyze samples with minimal preparation, sometimes allowing for direct injection of liquid samples. However, for neutral molecules like heptanal, derivatization is often employed to introduce a readily ionizable group, thereby significantly improving detection sensitivity. semanticscholar.org For example, derivatization with hydroxylamine (B1172632) can form this compound, which exhibits better ionization efficiency. mdpi.com
A fully automated in-tube solid-phase microextraction/liquid chromatography-post-column derivatization-mass spectrometry (in-tube SPME/LC-PCD-MS) method has been developed for the analysis of urinary hexanal (B45976) and heptanal. nih.gov In this method, the aldehydes are first extracted and concentrated, then separated by LC, and subsequently derivatized post-column with hydroxylamine hydrochloride before detection by MS. nih.gov This automated approach offers rapidity, high reproducibility, and minimal sample handling. nih.gov
Derivatization Protocols for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For heptanal, derivatization to its oxime is a common strategy to enhance its performance in chromatographic and mass spectrometric analyses. nih.govoup.comrestek.comsemanticscholar.orgmdpi.com
Derivatization for Increased Sensitivity and Selectivity in Mass Spectrometry
The primary goals of derivatization in the context of mass spectrometry are to increase the volatility and thermal stability of the analyte for GC-MS, and to enhance its ionization efficiency for both GC-MS and LC-MS. semanticscholar.org The conversion of heptanal to this compound using reagents like hydroxylamine or PFBHA achieves these objectives. oup.commdpi.com
The introduction of a PFB group, for example, not only improves volatility but also provides a highly specific fragmentation pattern in the mass spectrometer, with a characteristic base peak at m/z 181 for PFB-oximes, which is ideal for selective ion monitoring (SIM) or multiple reaction monitoring (MRM) modes. nih.gov This significantly increases the selectivity and sensitivity of the analysis, allowing for the detection of trace levels of heptanal in complex samples. oup.com Similarly, in LC-MS, derivatization can introduce a charged or easily protonated moiety, leading to a substantial increase in signal intensity. ddtjournal.com
Table 1: Common Derivatization Reagents for Heptanal Analysis
| Derivatization Reagent | Resulting Derivative | Analytical Technique | Enhancement |
|---|---|---|---|
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | PFB-Heptanal Oxime | GC-MS | Increased volatility, thermal stability, and selective fragmentation |
| Hydroxylamine hydrochloride (HAHC) | This compound | LC-MS/MS | Improved ionization efficiency |
| O-tert-butyl-hydroxylamine hydrochloride (TBOX) | TBOX-Heptanal Oxime | GC-MS | Lower molecular weight oximes, reduced reaction time |
Headspace Single-Drop Microextraction (HS-SDME) with Droplet Derivatization
Table 2: Optimized Parameters for HS-SDME of Heptanal
| Parameter | Optimal Value |
|---|---|
| Extraction Solvent | Decane (B31447) |
| Sample Temperature | 40 °C |
| Extraction Time | 6 min |
| Stirring Rate | 1100 rpm |
| Solvent Volume | 2.0 µL |
Solid Phase Microextraction (SPME) with On-Fiber Derivatization
Solid-phase microextraction (SPME) is another solvent-free sample preparation technique that utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample. nih.govrestek.com For volatile compounds like heptanal, headspace SPME is commonly used. To enhance the extraction and detection of aldehydes, on-fiber derivatization can be performed. nih.govrestek.com
In this approach, the SPME fiber is first exposed to the vapor of a derivatizing agent, such as PFBHA, to load the reagent onto the fiber coating. uw.edu.pl The derivatizing agent-loaded fiber is then exposed to the headspace of the sample, where volatile aldehydes like heptanal are adsorbed and simultaneously react to form their oxime derivatives directly on the fiber. researchgate.netresearchgate.net This method offers the advantages of being a one-step extraction and derivatization process, which simplifies the analytical procedure and improves sensitivity. uw.edu.pl
The selection of the appropriate SPME fiber coating is crucial for efficient extraction. For PFBHA-derivatized aldehydes, a poly(dimethylsiloxane)/divinylbenzene (PDMS/DVB) fiber is often preferred due to its high affinity for the resulting oximes. nih.govcapes.gov.brresearchgate.net The derivatized analytes are then thermally desorbed from the fiber in the hot injection port of a gas chromatograph for subsequent separation and detection by MS. researchgate.net This technique has been successfully applied to the analysis of heptanal in various matrices, including exhaled breath and algae cultures. researchgate.netcapes.gov.brresearchgate.net
Spectroscopic Characterization (NMR, IR, EPR for Radical Intermediates)
The structural elucidation and characterization of this compound and its derivatives are heavily reliant on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for confirming the molecular structure, while Electron Paramagnetic Resonance (EPR) spectroscopy serves as a specialized tool for detecting and characterizing transient radical intermediates that may form during chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for detailing the carbon framework and proton environments in a molecule. For this compound, which exists as a mixture of E and Z geometric isomers, NMR is crucial for distinguishing between these two forms. wikipedia.org
¹H NMR Spectroscopy
In the ¹H NMR spectrum of an aldoxime like this compound, the aldehydic proton (CH=N) is a key diagnostic signal. Its chemical shift differs significantly between the E and Z isomers. researchgate.net Generally, the proton on the sp² carbon of the oxime appears as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) group. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. The long alkyl chain protons (hexyl group) will appear as a series of multiplets in the upfield region of the spectrum.
A study involving the characterization of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA) derivatives of various aldehydes, including n-heptanal, demonstrated the detection of syn and anti isomers (analogous to Z and E) using ¹H NMR. oup.com
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton. The most downfield signal corresponds to the carbon of the oxime group (C=NOH), a key indicator of oxime formation. For instance, in various aldoximes, this carbon signal appears around 150 ppm. rsc.org The chemical shifts of the carbon atoms in the alkyl chain, particularly those closer to the oxime group, will also show slight differences between the E and Z isomers. researchgate.net The presence of two distinct sets of signals for the carbons near the C=N bond can confirm the presence of both isomers in a sample. researchgate.netoup.com
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Aldoximes Data compiled from analogous structures and derivatives as specific data for this compound is not readily available in the cited literature. researchgate.netrsc.orgmdpi.com
| Assignment | Typical ¹H NMR Shift (ppm) | Typical ¹³C NMR Shift (ppm) | Notes |
| CH=NOH | 6.5 - 8.3 | 148 - 152 | Chemical shift is stereoisomer dependent. researchgate.netrsc.org |
| N-OH | 8.0 - 11.0 | N/A | Broad singlet, position is solvent/concentration dependent. mdpi.com |
| α-CH₂ | 2.1 - 2.5 | 25 - 35 | Methylene group adjacent to the C=N bond. |
| Alkyl Chain (CH₂, CH₃) | 0.8 - 1.6 | 14 - 32 | Overlapping multiplets for the hexyl chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Oximes exhibit several characteristic absorption bands in their IR spectra. wikipedia.org The spectrum for this compound shows these distinct peaks, confirming its structure. nist.gov
The key vibrational modes for this compound are:
O-H Stretching: A broad band is typically observed in the region of 3600-3100 cm⁻¹. This broadness is due to hydrogen bonding. wikipedia.orgcdnsciencepub.com For oximes, this band can be found between 3650 and 2600 cm⁻¹. uobabylon.edu.iq
C=N Stretching: The carbon-nitrogen double bond (imine) stretch is a characteristic feature of oximes and appears in the 1690-1640 cm⁻¹ range. wikipedia.orguobabylon.edu.iqlibretexts.org This band is of medium intensity.
N-O Stretching: A relatively strong band corresponding to the nitrogen-oxygen single bond stretch is typically found around 945 cm⁻¹. wikipedia.orgcdnsciencepub.com
The NIST Chemistry WebBook provides a condensed phase IR spectrum for n-heptaldoxime which can be used as a reference. nist.gov The presence of these characteristic bands provides clear evidence for the oxime functional group integrated with the heptyl alkyl chain.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3600 - 3100 | Strong, Broad |
| C-H stretch (alkyl) | 3000 - 2850 | Strong |
| C=N stretch | 1690 - 1640 | Medium |
| N-O stretch | ~945 | Strong |
| Data sourced from general oxime spectroscopic information and specific data for n-heptaldoxime. wikipedia.orgnist.govcdnsciencepub.comlibretexts.org |
Electron Paramagnetic Resonance (EPR) for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that have unpaired electrons, such as free radicals. ljmu.ac.uk While this compound itself is not a radical, its radical intermediates can be generated during certain chemical processes, such as oxidation or photolysis. ljmu.ac.ukcore.ac.uk
The direct detection of highly reactive, short-lived radicals is often challenging. Therefore, a technique known as spin trapping is commonly employed. mdpi.comprotocols.io This method involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a much more stable paramagnetic radical adduct. protocols.io This persistent radical adduct can then be readily detected and characterized by EPR. Common spin traps include nitrones like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO). protocols.io
The resulting EPR spectrum provides valuable information:
g-value: Helps to identify the type of radical (e.g., carbon-centered vs. oxygen-centered). ljmu.ac.uk
Hyperfine Coupling Constants: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N, ¹H) creates splitting patterns in the spectrum. These patterns and their coupling constants provide a fingerprint for the specific radical adduct, allowing for the identification of the original transient radical. mdpi.com
While specific EPR studies on radical intermediates of this compound are not widely reported, the methodology is a standard approach for investigating the mechanisms of reactions involving potential radical pathways for oximes and related compounds. core.ac.ukresearchgate.net For example, EPR could be used to investigate the formation of aminoxyl radicals (R₂C=NO•) from the oxidation of the oxime group in this compound.
Computational Chemistry and Theoretical Studies of Heptanal Oxime
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone in computational chemistry for studying the electronic structure and reactivity of molecules like heptanal (B48729) oxime. mdpi.com DFT methods are widely used to map out the potential energy surfaces of chemical reactions, helping to elucidate complex reaction mechanisms. numberanalytics.comsumitomo-chem.co.jp This approach allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. numberanalytics.com
The formation of oximes, for instance, is known to be catalyzed by acid, and DFT calculations have been employed to analyze the proposed mechanisms. nih.gov These studies typically investigate the energetics of each step, including the initial nucleophilic attack of hydroxylamine (B1172632) on the aldehyde, the formation of a tetrahedral intermediate, and the subsequent acid-catalyzed dehydration to yield the oxime. nih.gov For a molecule like heptanal oxime, DFT can model the reaction between heptanal and hydroxylamine, providing a step-by-step energetic profile of the transformation.
A primary application of DFT in studying reaction mechanisms is the calculation of the energetics along a reaction pathway. This involves determining the relative Gibbs free energies of all stationary points, including intermediates and transition states. The activation energy (the energy barrier of the rate-determining step) derived from these calculations is essential for predicting reaction rates. sumitomo-chem.co.jp
Computational studies on related oxime systems have successfully modeled various reactions. For example, in the context of oxime-nitrone tautomerism, DFT calculations have been used to compare the energy barriers of different proposed mechanisms, such as a unimolecular 1,2-hydrogen shift versus a bimolecular process. csic.esrsc.org Research has shown that the bimolecular pathway, involving two oxime molecules, often has a significantly lower activation barrier. csic.esresearchgate.net Similarly, the energetics of cycloaddition reactions and fragmentations involving oximes have been thoroughly investigated, revealing the most plausible pathways by comparing the transition state energies. mdpi.com
| Reaction / Process | Model System | Computational Method | Activation Free Energy (ΔG‡) (kcal/mol) | Reference |
| Oxime-Nitrone Isomerization (Bimolecular) | Formaldoxime | M06-2X/6-311+G(d,p) | 27.5 | csic.es |
| Oxime-Urethane Formation | Acetophenone (B1666503) Oxime + MeNCO | B3LYP/6-31+G* | 14.5 | pku.edu.cn |
| Dehydration of Tetrahedral Intermediate | Propanal + Hydroxylamine | DFT (Generic) | Rate-determining step | nih.gov |
| [3+2] Cycloaddition | Nitrile Oxide + Alkene | M06-2X/Def2TZVP | ~10-15 (Radical pathway) | mdpi.com |
This table is illustrative and compiles data from studies on various oxime systems to represent the energetic insights gained from DFT calculations.
Reactions are typically carried out in a solvent, and accurately modeling the influence of the solvent is critical for obtaining realistic computational results. The interactions between the solute (e.g., this compound) and solvent molecules can significantly alter the energies of reactants, products, and transition states. rsc.org
Computational chemists use two main approaches to model solvation: implicit and explicit models.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com This method is computationally efficient and captures the bulk electrostatic effects of the solvent. It is widely used in initial mechanistic screenings. mdpi.comrsc.org
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included directly in the calculation along with the solute. bsj-institute.top This allows for the modeling of specific, short-range interactions like hydrogen bonding, which can be crucial in proton transfer steps common in oxime chemistry. rsc.org While more computationally demanding, explicit models, often used in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, can provide a more accurate picture, especially for reactions where solvent molecules play a direct role in the mechanism. rsc.orgnih.gov
Computational Exploration of Oxime-Nitrone Tautomerism
Oximes can exist in equilibrium with their tautomeric nitrone form. mdpi.com Although the nitrone tautomer is generally less stable than the oxime, it can be significantly more reactive in certain reactions, such as 1,3-dipolar cycloadditions. researchgate.netmdpi.com Understanding the mechanism and energetics of this tautomerism is therefore key to predicting the reactivity of this compound.
Early hypotheses suggested that the isomerization proceeds via a simple intramolecular 1,2-hydrogen shift. However, high-level DFT calculations have challenged this view. csic.es Computational studies, using models like formaldoxime, have demonstrated that the energy barrier for the direct 1,2-H shift is prohibitively high. Instead, a bimolecular mechanism involving two molecules of the oxime (or nitrone) is proposed as the more favorable pathway. csic.esresearchgate.net In this mechanism, one molecule acts as a proton donor while the other acts as a proton acceptor, facilitating the transfer through a lower-energy cyclic transition state.
The relative stability of the tautomers and the transition state energies have been calculated for various oximes. The nitrone form is consistently found to be higher in energy than the corresponding oxime. mdpi.com The presence of electron-donating groups on the oxime can decrease this energy gap, making the nitrone more accessible. mdpi.com
| Species | Model System | Computational Method | Relative Free Energy (kcal/mol) | Reference |
| (Z)-Oxime | (Z)-Benzamidoxime | M06-2X/6-311+G(d,p) | 0.0 (Reference) | csic.es |
| (Z)-Nitrone | (Z)-Benzamidonitrone | M06-2X/6-311+G(d,p) | +10.2 | csic.es |
| 1,2-H Shift TS | Formaldoxime | M06-2X/6-311+G(d,p) | +48.9 | csic.es |
| Bimolecular TS (Oxime-Oxime) | Formaldoxime | M06-2X/6-311+G(d,p) | +27.5 | csic.es |
This table presents calculated relative energies for oxime-nitrone tautomerism, highlighting the high barrier for the unimolecular shift and the favorability of the bimolecular pathway.
Modeling of Oxime Reactivity and Fragmentation
Computational methods are invaluable for modeling the reactivity of oximes and predicting their fragmentation pathways, particularly in areas like mass spectrometry and photochemistry. researchgate.net The fragmentation of odd-electron positive ions of oximes, such as those formed in an electron ionization (EI) mass spectrometer, is a common area of study.
One of the most studied fragmentation reactions for aliphatic aldehydes and their derivatives is the McLafferty rearrangement . thieme-connect.de For this compound, this would involve the transfer of a hydrogen atom from the γ-carbon (C4 of the heptyl chain) to the oxime oxygen via a six-membered transition state, followed by cleavage of the α-β carbon-carbon bond. Computational studies on related systems have investigated whether this process is concerted or stepwise and have calculated the energy barriers for each step. For many oximes, the mechanism is predicted to be stepwise, with either the initial hydrogen transfer or the subsequent C-C bond cleavage being the rate-determining step, depending on the specific structure.
Other important reactions include radical-mediated processes. The N-O bond in oximes is relatively weak and can be cleaved under thermal or photochemical conditions to generate iminyl radicals. researchgate.netmdpi.com These radicals are highly reactive intermediates that can undergo various subsequent reactions, including cyclization or C-C bond fragmentation. mdpi.com DFT calculations can model the energetics of N-O bond homolysis and map out the potential energy surfaces for the subsequent reactions of the resulting iminyl radical, providing insight into product distributions. acs.org
Prediction of Substituent Effects on Reaction Kinetics
The reactivity of the oxime functional group is influenced by the nature of its substituents. The hexyl group of this compound, being an electron-donating alkyl group, will have a specific electronic effect on its reaction kinetics compared to oximes with electron-withdrawing or aromatic substituents.
Computational chemistry allows for a systematic investigation of these substituent effects. By calculating reaction barriers for a series of oximes with different substituents (e.g., -H, -CH₃, -Ph, -NO₂), a quantitative relationship between the electronic properties of the substituent and the reaction rate can be established. These relationships are often analyzed using Hammett plots or similar linear free-energy relationships.
General findings from such studies on various reaction types indicate that:
Electron-donating groups (like the alkyl chain in this compound) increase electron density on the oxime nitrogen. This can enhance its nucleophilicity but may slow down reactions where deprotonation or development of negative charge elsewhere is key.
Electron-withdrawing groups decrease electron density, making the oxime proton more acidic and facilitating reactions that involve deprotonation or are promoted by electrophilic attack at the nitrogen or oxygen. dalalinstitute.com
The table below summarizes the general kinetic trends predicted by computational studies for different types of substituents on oxime reactivity.
| Substituent Type on Oxime Carbon | Electronic Effect | Predicted Impact on Reactions Favoring Nucleophilic Attack by Oxime | Predicted Impact on Reactions Favoring Deprotonation of Oxime OH |
| Alkyl (e.g., Heptyl) | Electron-donating (+I) | Rate increases | Rate decreases |
| Phenyl (Aryl) | Electron-withdrawing (Inductive), Electron-donating/withdrawing (Resonance) | Variable, depends on reaction | Generally increases rate |
| Nitro-substituted Aryl | Strongly Electron-withdrawing (-I, -R) | Rate decreases | Rate significantly increases |
| Methoxy-substituted Aryl | Electron-withdrawing (Inductive), Strongly Electron-donating (+R) | Rate increases | Rate decreases |
Environmental Aspects and Degradation Pathways of Oximes
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily through reactions with water (hydrolysis), light (photolysis), and environmental oxidants.
The hydrolysis of oximes involves the cleavage of the carbon-nitrogen double bond (C=N), reverting the compound to its corresponding aldehyde or ketone and hydroxylamine (B1172632). wikipedia.org Generally, oximes are relatively stable in aqueous solutions, particularly when compared to analogous imines and hydrazones. wikipedia.orguni-muenchen.de Research indicates that aliphatic oximes are 100 to 1000 times more resistant to hydrolysis than similar hydrazones. wikipedia.org
The stability of the oxime bond is pH-dependent. The hydrolysis reaction is catalyzed by acid. masterorganicchemistry.com Under acidic conditions (low pH), the nitrogen atom of the oxime can be protonated, which facilitates the nucleophilic attack by water and subsequent cleavage of the C=N bond. masterorganicchemistry.com The rate of hydrolysis for imine-like compounds is often maximal around a pH of 4. masterorganicchemistry.com In neutral or alkaline (basic) conditions, the rate of hydrolysis is significantly slower. masterorganicchemistry.com For heptanal (B48729) oxime, its limited solubility in water due to the hydrophobic seven-carbon chain may also influence its hydrolysis rate in aquatic environments. cymitquimica.com
Table 1: Expected Hydrolytic Stability of Heptanal Oxime at Various pH Conditions
| pH Condition | Expected Rate of Hydrolysis | Mechanism |
| Acidic (pH < 7) | Accelerated | Acid-catalyzed protonation of the oxime nitrogen, followed by nucleophilic attack of water. masterorganicchemistry.comacs.org |
| Neutral (pH ≈ 7) | Very Slow / Stable | The reaction is slow without a catalyst. masterorganicchemistry.com |
| Basic (pH > 7) | Very Slow / Stable | The lack of protons prevents the catalytic mechanism from proceeding efficiently. masterorganicchemistry.com |
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. Compounds that can absorb light at wavelengths present in sunlight (greater than 290 nm) are susceptible to direct photolysis. nih.gov The parent aldehyde, heptanal, contains a carbonyl group that absorbs light in this region and is known to be susceptible to direct photolysis. nih.gov The photolysis of heptanal can proceed via different pathways, including the formation of radical species and cleavage products like 1-pentene (B89616) and acetaldehyde.
The introduction of the oxime functional group can alter the photochemical properties of the molecule. The N-O bond in oximes is relatively weak and can undergo homolytic cleavage upon absorption of UV light, generating iminyl and hydroxyl radicals. arkat-usa.org This process has been studied in various oxime esters. arkat-usa.org For this compound, exposure to sunlight could potentially lead to the cleavage of the N-O bond or other photochemical rearrangements, contributing to its degradation in the environment. mjcce.org.mk Polyurethanes containing oxime groups have been specifically studied for their photodegradation properties. mjcce.org.mk
In the atmosphere, organic compounds are primarily degraded by reacting with photochemically produced oxidants, most notably the hydroxyl radical (•OH), the nitrate (B79036) radical (NO₃•), and ozone (O₃).
The rate constant for the vapor-phase reaction of the parent compound, n-heptanal, with hydroxyl radicals has been measured as 3.0 x 10⁻¹¹ cm³ per molecule-second at 25 °C. nih.gov This corresponds to an atmospheric half-life of approximately 13 hours, assuming an average atmospheric concentration of •OH radicals. nih.gov While data specific to this compound is scarce, aliphatic oximes are known to be reactive towards hydroxyl radicals. cdnsciencepub.com The reaction likely involves hydrogen abstraction from the alkyl chain or addition to the C=N bond, initiating a cascade of oxidative reactions.
Reactions with ozone are also a potential degradation pathway. Aliphatic amines react rapidly with ozone, and oximes can also be oxidized. researchgate.nettandfonline.com The ozonation of aliphatic amines can lead to the formation of products containing a nitrogen-oxygen bond, such as nitroalkanes. researchgate.nettandfonline.com It is plausible that this compound could react with atmospheric ozone, though likely at a slower rate than with hydroxyl radicals, potentially leading to the formation of heptanal and other oxidized nitrogen species.
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi. This metabolic process is often a highly efficient route for the environmental removal of organic substances.
This compound can be metabolized by various bacterial species. sci-hub.se The primary mechanism for the microbial breakdown of aliphatic aldoximes is the "aldoxime-nitrile pathway". nih.govebi.ac.uk In this pathway, the aldoxime is first converted to a nitrile, which is then further metabolized.
Several bacterial genera, including Pseudomonas, Bacillus, and Rhodococcus, have been shown to possess this metabolic capability. nih.govnih.gov A study specifically identified an aldoxime dehydratase enzyme (OxdF1) from Pseudomonas putida F1 that exhibits excellent capacity to dehydrate this compound into its corresponding nitrile, heptanenitrile (B1581596). sci-hub.se This demonstrates that bacteria can utilize this compound as a substrate. The resulting nitrile can serve as a source of carbon and nitrogen for the microorganism, following its hydrolysis to a carboxylic acid and ammonia. ebi.ac.ukcnr.itresearchgate.net
The microbial metabolism of this compound is driven by a sequence of specific enzymatic reactions. The key enzymes involved belong to the hydrolase family and are part of the aldoxime-nitrile pathway. nih.govontosight.ai
Aldoxime Dehydratase (Oxd) : This is the initiating enzyme in the pathway. ebi.ac.uk It is a unique heme-containing enzyme that catalyzes the dehydration of the aldoxime to form a nitrile (R-C≡N) and a water molecule. nih.govpu-toyama.ac.jppnas.org Aldoxime dehydratases show broad substrate tolerance, accepting a range of aliphatic and aromatic aldoximes. researchgate.net Specifically, the aldoxime dehydratase from Pseudomonas putida F1 has been confirmed to efficiently convert this compound to heptanenitrile. sci-hub.se
Nitrile Hydratase (NHase) and Amidase : Once the nitrile is formed, two main enzymatic routes exist for its further degradation. The most common involves a two-step process catalyzed by nitrile hydratase and an amidase. ebi.ac.ukpu-toyama.ac.jp
Nitrile Hydratase first hydrates the nitrile (heptanenitrile) to its corresponding amide (heptanamide).
Amidase then hydrolyzes the amide to produce the corresponding carboxylic acid (heptanoic acid) and ammonia. ebi.ac.uk
Nitrilase (Nit) : Alternatively, a single enzyme called nitrilase can directly hydrolyze the nitrile to the carboxylic acid and ammonia, although this pathway is less common in this context. nih.govebi.ac.uk
The final products, heptanoic acid and ammonia, are simple molecules that can be readily integrated into the central metabolism of the microorganisms.
Table 2: Key Enzymes in the Biotic Degradation Pathway of this compound
| Enzyme | Abbreviation | Function | Substrate | Product |
| Aldoxime Dehydratase | Oxd | Catalyzes the dehydration of the oxime group. ebi.ac.uk | This compound | Heptanenitrile + H₂O |
| Nitrile Hydratase | NHase | Catalyzes the hydration of the nitrile group. pu-toyama.ac.jp | Heptanenitrile | Heptanamide (B1606996) |
| Amidase | Catalyzes the hydrolysis of the amide group. ebi.ac.uk | Heptanamide | Heptanoic Acid + Ammonia |
Oxime Derivatives in Environmental Remediation Technologies
The unique chemical structure of the oxime group allows its derivatives to be utilized in environmental remediation. ontosight.ai Oximes and their derivatives have been explored for applications such as the development of chemical sensors and in the chelation of metals. ontosight.aidntb.gov.ua For instance, certain oximes' ability to bind with metals makes them potential candidates for removing heavy metals from contaminated environments. ontosight.ai
Research has also been conducted on the regeneration of carbonyl compounds from oximes, which is a significant process in managing chemical synthesis waste and promoting greener chemistry. acs.org The development of eco-friendly methods for both the synthesis and degradation of oximes is an active area of research, aiming to minimize the environmental impact of chemical processes involving these compounds. eurekaselect.comresearchgate.net For example, a colorimetric chemosensor for detecting heptanal, which involves the formation of this compound, has been developed, showcasing a practical application in environmental monitoring. rsc.org
Role of Oximes in Plant Metabolic Processes and Environmental Signaling
In the plant kingdom, oximes are crucial metabolic intermediates, positioned at key junctures between primary and specialized metabolism. nih.govresearchgate.net They are typically derived from amino acids and serve as precursors to a wide array of bioactive compounds, including hormones like auxin, and defense compounds such as cyanogenic glucosides and glucosinolates. researchgate.netmdpi.com These compounds are integral to plant growth, defense against herbivores and pathogens, and communication with the surrounding environment. nih.govmdpi.comnih.gov
Nitric oxide (NO) is a vital signaling molecule in plants, involved in numerous physiological processes. nih.gov While reductive pathways for NO synthesis were well-established, a recent discovery has revealed a long-sought-after oxidative pathway involving oximes. nih.govupm.esmappingignorance.org
Research has demonstrated that plants can produce nitric oxide from oximes like indole-3-acetaldoxime (IAOx), a precursor to the plant hormone auxin. upm.esmappingignorance.orgmdpi.com This conversion is catalyzed by peroxidase (POD) enzymes and is stimulated by flavins. nih.govupm.esresearchgate.net The oxidation of the oxime's N-OH group is the source of the NO produced. mappingignorance.org This finding is significant as it identifies a new metabolic pathway for NO production utilizing molecules—oximes, peroxidases, and flavins—that are widespread throughout the plant kingdom. nih.govupm.es The application of oximes like IAOx to plant roots has been shown to increase NO production and stimulate the growth of lateral roots, a known effect of NO donors. nih.govmappingignorance.org
Reactive oxygen species (ROS) are produced during normal plant metabolism and their levels can increase significantly under environmental stress, leading to cellular damage. researchgate.netmdpi.com Plants possess sophisticated defense systems to manage these ROS, comprising both enzymatic and non-enzymatic components. mdpi.com
Oxime-derived products have been proposed to play a role in this defense system by acting as quenchers of reactive oxygen species. nih.govmdpi.com Compounds derived from oximes can also function as storage for reduced nitrogen, which can be released when needed by activating endogenous turnover pathways. nih.govmdpi.com While direct studies on this compound's ROS quenching ability are not prominent, the general capacity of oxime-related compounds to mitigate oxidative stress highlights their importance in plant resilience and environmental adaptation. nih.govmdpi.comfrontiersin.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₇H₁₅NO | |
| Molar Mass | 129.20 | g/mol |
| Appearance | White flake crystals or colorless to pale yellow liquid | |
| Melting Point | 57-58 | °C |
| Boiling Point | 195 | °C |
| Density | 0.88 ± 0.1 | g/cm³ |
| Water Solubility | Insoluble | |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | |
| logPoct/wat (Octanol/Water Partition Coefficient) | 2.417 | |
| CAS Number | 629-31-2 |
Sources: cymitquimica.comchembk.comchemeo.comepa.gov
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₇H₁₅NO |
| Nitric Oxide | NO |
| Indole-3-acetaldoxime (IAOx) | C₁₀H₁₀N₂O |
| Auxin (Indole-3-acetic acid) | C₁₀H₉NO₂ |
| Cyanogenic Glucosides | Varies (contains a cyanide group) |
| Glucosinolates | R-C(=N-O-SO₃⁻)-S-glucose |
| Heptanal | C₇H₁₄O |
| Hydroxylamine | NH₂OH |
| Peroxidase | Enzyme (protein) |
| Flavins | Varies (e.g., Riboflavin, FAD, FMN) |
Advanced Materials and Polymer Chemistry Applications of Oximes
Oximes as Dynamic Covalent Bonds in Polymer Science
Oxime bonds, formed from the reaction between an aldehyde or ketone and a hydroxylamine (B1172632), are a significant class of dynamic covalent bonds (DCBs) utilized in polymer science. nih.govrsc.org Their utility stems from the reversible nature of the oxime linkage, which can be cleaved and reformed in response to specific stimuli such as pH changes or the presence of competing carbonyl or alkoxyamine compounds. rsc.org This dynamic behavior allows for the creation of adaptable and responsive materials. Compared to other imine-based linkages like imines and hydrazones, oximes often exhibit greater stability under physiological conditions, which is advantageous for biomedical applications. rsc.orgrsc.org
Synthesis of Self-Healing Polymeric Materials
The reversibility of oxime bonds is harnessed to create self-healing polymers. These materials can repair damage autonomously because the dynamic oxime crosslinks within the polymer network can rearrange, break, and reform across a damaged interface. researchgate.net When a material is cut or scratched, the polymer chains at the interface can reshuffle at a molecular level to restore the material's integrity. researchgate.net
This process is often triggered by an external stimulus. For instance, self-healing can be facilitated by acidic conditions which catalyze the oxime exchange reactions, allowing the network to flow and mend. researchgate.net The covalent nature of the oxime bond provides mechanical robustness to the hydrogel matrix, while its dynamic character enables the healing function. researchgate.net Research in this area involves creating polymer backbones, such as those based on poly(N,N-dimethylacrylamide) and diacetone acrylamide, which contain ketone groups that can be crosslinked with difunctional alkoxyamines to form a dynamic, self-healing network. researchgate.net
Development of Hydrogels with Tunable Properties
Oxime chemistry is extensively used to develop hydrogels with precisely controllable, or "tunable," properties. Hydrogels are water-swollen polymer networks widely used in biomedical applications like tissue engineering and drug delivery. nih.govmdpi.com By using oxime ligation for crosslinking, researchers can control key hydrogel characteristics. nih.govnih.gov
Key tunable properties of oxime-based hydrogels include:
Gelation Time: The rate of hydrogel formation can be tuned by adjusting the pH and by using catalysts like aniline (B41778). nih.gov Gelation is typically faster under more acidic conditions where the oxime formation reaction is catalyzed. nih.gov
Mechanical Properties (Stiffness): The stiffness of the hydrogel can be controlled by varying the concentration of the polymer precursors and the crosslinking density. nih.gov
Stress Relaxation: The ability of a material to dissipate stress over time, a crucial property for mimicking biological tissues, can be finely tuned. This is achieved by systematically changing the polymer concentrations, the ratio of aldehyde to alkoxyamine functional groups, and environmental factors like pH and temperature. nih.gov
A common strategy involves using a polymer like alginate modified with aldehyde groups and another alginate chain modified with alkoxyamine groups. When mixed, they form a hydrogel crosslinked by oxime bonds with predictable and tunable viscoelastic properties. nih.gov
Reversible Links in Macromolecular Architectures (e.g., Macromolecular Stars)
The dynamic nature of oxime bonds allows for their use as reversible links in complex polymer architectures, such as macromolecular stars. rsc.org Star polymers consist of multiple linear polymer "arms" linked to a central core. rsc.orgrsc.org
In this application, researchers can synthesize amphiphilic block copolymers where one block is functionalized with ketone groups. rsc.org In an aqueous solution, these polymers self-assemble into micelles with the keto-functional block forming the core. The addition of a difunctional alkoxyamine crosslinker then links these cores together, forming a macromolecular star polymer held together by oxime bonds. rsc.orgrsc.org
The key innovation is the reversibility of these structures. The star polymers can be induced to dissociate back into individual polymer chains under specific conditions, such as:
Addition of an excess of a monofunctional alkoxyamine, which competitively displaces the difunctional crosslinker. rsc.org
Introduction of an excess of a simple aldehyde or ketone, which shifts the chemical equilibrium and breaks the crosslinks. rsc.org
This process of assembly and disassembly is repeatable and can be controlled by stimuli like pH and temperature, making oxime-linked star polymers promising for applications in responsive materials and delivery systems. rsc.orgnih.gov
Covalent Adaptable Networks (CANs) based on Oxime Linkages
Covalent Adaptable Networks (CANs) are crosslinked polymers that behave like robust thermosets at service temperatures but can be reprocessed and recycled like thermoplastics at elevated temperatures or in the presence of a catalyst. rsc.orgmdpi.com This is possible because the crosslinks are dynamic covalent bonds.
Oxime chemistry has been explored for creating CANs, often in combination with other chemistries like esters and urethanes to form poly(oxime-ester) or poly(oxime-urethane) networks. rsc.orgmdpi.com The dynamic exchange of oxime bonds allows the polymer network to rearrange its topology, enabling stress relaxation, malleability, and reprocessing without a loss of structural integrity. rsc.org
Recent research has investigated the mechanism of acid-catalyzed dynamic exchange in networks based purely on oxime linkages, proposing a metathesis mechanism. rsc.org This understanding allows for the design of CANs where properties can be tuned by the chemical substituents on the oxime, which affect the kinetics of the exchange reaction. rsc.org Such materials can be reprocessed under acidic catalysis while maintaining their thermoset-like mechanical properties. rsc.org
Oxime Click Chemistry for Polymer Synthesis
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The formation of an oxime from an aldehyde/ketone and a hydroxylamine is considered a "click" reaction due to its high efficiency and mild reaction conditions. rsc.orgrsc.org This has made oxime ligation a valuable tool in polymer synthesis. rsc.org
The primary advantages of using oxime click chemistry in polymer science include:
High Efficiency: The reaction proceeds to high conversion, which is essential for achieving high molecular weight polymers. rsc.orgresearchgate.net
Mild Conditions: Reactions can often be performed at room temperature in benign solvents, including water. rsc.org
Functional Group Tolerance: The reaction is highly specific and does not interfere with a wide variety of other functional groups that might be present on the monomers. rsc.org
Benign Byproduct: The only byproduct of the reaction is water. rsc.org
Rapid Step-Growth Polymerization Strategies
Step-growth polymerization requires highly efficient reactions to build long polymer chains. The oxime click reaction meets this requirement, enabling extremely rapid polymerization strategies. rsc.org
In this approach, bifunctional monomers—one containing two aldehyde or ketone groups (a dialdehyde (B1249045) or diketone) and the other containing two hydroxylamine groups (a di-alkoxyamine)—are reacted together. The high efficiency of the oxime formation leads to the rapid synthesis of high molecular weight polymers. Research has demonstrated that molecular weights of up to 35 kDa can be achieved in as little as 5 minutes at 60 °C, and 32 kDa in 13 minutes at room temperature. rsc.orgresearchgate.net
This strategy also allows for precise control over the resulting polymer. By adjusting the ratio of the two monomers, the end-groups of the polymer chains can be controlled to be either aldehyde or hydroxylamine, allowing for further post-polymerization modification. rsc.orgresearchgate.net The versatility of this method has been shown by successfully polymerizing monomers containing sensitive functional groups, such as boronic acid and bipyridine. researchgate.net
Synthesis of Functional Polymers
The formation of an oxime bond through the reaction of a hydroxylamine with an aldehyde or ketone is a highly efficient and versatile "click" reaction in polymer science. rsc.orgnih.govnih.gov This reaction is characterized by high yields, mild reaction conditions, and the production of water as the only byproduct, making it an attractive method for the synthesis of advanced polymeric materials. rsc.orgrsc.org Heptanal (B48729) oxime, or more commonly, the in situ formation of its linkage, can be utilized in several strategies for creating functional polymers.
One significant application is in post-polymerization modification (PPM), where a pre-existing polymer containing aldehyde groups is reacted with a hydroxylamine derivative, or conversely, a hydroxylamine-containing polymer is reacted with heptanal. acs.org This approach allows for the introduction of the specific physicochemical properties of the heptyl-oxime group onto a polymer backbone. A more advanced strategy involves the synthesis of miktoarm branched or H-shaped copolymers. mit.edu In this process, a telechelic (end-functionalized) polymer, such as poly(3-hexylthiophene) (P3HT), can be end-capped using an oxime formation reaction. mit.edu This oxime-terminated polymer can then act as a macroinitiator for ring-opening metathesis polymerization (ROMP) to grow new, chemically distinct polymer arms from the ends, creating complex, multi-functional architectures. mit.edu
Furthermore, the high efficiency of the oxime ligation enables the synthesis of high molecular weight step-growth polymers. rsc.org By using monomers with complementary aldehyde and hydroxylamine functionalities, long polymer chains can be rapidly formed at room temperature. rsc.org The ratio of the monomers can be adjusted to control the end-group chemistry of the resulting polymer, yielding terminal aldehyde or hydroxylamine groups for further conjugation. rsc.org
Oxime-Functionalized Biomaterials
Oxime chemistry is particularly well-suited for the development of biomaterials due to its bioorthogonality; the reacting functional groups (aldehyde/ketone and hydroxylamine) are generally absent in biological systems and react specifically with each other under physiological conditions. nih.govnih.govacs.org This allows for the creation of functional biomaterials like hydrogels and bioconjugates in the presence of complex biological molecules. rsc.orgnih.gov
A notable application involving the heptanal oxime linkage is in the development of colorimetric chemosensors for detecting biologically relevant aldehydes. rsc.orgrsc.org Researchers have developed a sensor using hydroxylamine-functionalized polydiacetylene (PDA) for the selective detection of heptanal, which is recognized as a potential biomarker for lung cancer. rsc.orgrsc.org The sensing mechanism relies on a dual-interaction strategy:
Oxime Formation : The hydroxylamine groups on the PDA polymer react with the aldehyde group of heptanal to form a this compound linkage. rsc.org
Hydrophobic Interaction : Simultaneously, the long alkyl chain of heptanal engages in hydrophobic interactions with the alkyl chains within the PDA backbone. rsc.org
This synergistic interaction perturbs the conjugated backbone of the PDA, inducing a distinct blue-to-purple color transition that is visible to the naked eye and quantifiable by UV-Vis spectroscopy. rsc.orgrsc.org This system demonstrates the creation of an oxime-functionalized biomaterial where the formation of the this compound moiety is the key recognition event. The sensor was reported to have a detection limit of 4.8 μM, which is below the typical concentration found in the blood serum of lung cancer patients. rsc.org
General applications of oxime functionalization in biomaterials include the formation of injectable hydrogels for tissue engineering and catheter delivery systems. nih.gov These hydrogels are formed by cross-linking functionalized polymers, such as four-armed aminooxy-PEG and ketone-PEG, through stable oxime bonds. nih.gov
| Parameter | Value | Source |
| Analyte | Heptanal | rsc.org, rsc.org |
| Sensor Material | Hydroxylamine-functionalized Polydiacetylene (PDA) | rsc.org |
| Sensing Mechanism | Oxime formation and hydrophobic interactions | rsc.org |
| Signal | Colorimetric (Blue-to-Purple) | rsc.org, rsc.org |
| Detection Limit | 4.8 μM | rsc.org |
| Application | Detection of heptanal in serum samples | rsc.org, rsc.org |
Chemically Recyclable Oxime-Containing Resins
The development of chemically recyclable polymers is a critical goal in creating sustainable materials. nih.gov Such polymers are often based on dynamic covalent bonds, which can be reversibly broken and reformed under specific stimuli. rsc.orgnih.gov The oxime linkage is a type of dynamic covalent bond, and its reversibility allows for the design of recyclable resins. rsc.orgmit.edu
The stability of the oxime bond is pH-dependent, and the linkage can be cleaved or exchanged under acidic conditions, especially in the presence of an excess of a competing alkoxyamine or carbonyl compound. rsc.orgmit.edu This dynamic nature enables the disassembly of the polymer network into its constituent monomers or oligomers, which can then be recovered and re-polymerized, establishing a closed-loop recycling system. nih.gov
A practical demonstration of this principle was shown with macromolecular stars cross-linked with O-alkyl oxime linkages. rsc.org These star polymers were stable under normal conditions but could be dissociated back into their unimolecular polymer chains by introducing an excess of a monofunctional alkoxyamine or a carbonyl compound at elevated temperatures and under acidic conditions. rsc.org This process of competitive exchange showcases the potential for recycling and reconfiguring oxime-containing materials. While specific studies on resins made purely from this compound are not prevalent, the fundamental reversible chemistry of the oxime bond is the key enabling feature for creating such recyclable materials. rsc.org
Supramolecular Chemistry of Oxime Derivatives
Crystal Engineering Applications
Crystal engineering involves the design and synthesis of functional solid-state structures by controlling intermolecular interactions. rsc.org The oxime functional group is a valuable tool in crystal engineering due to its ability to form predictable and robust hydrogen bonds. rsc.orgresearchgate.net The acidic proton of the hydroxyl group (–OH) and the basic nitrogen atom (C=N–) can act as a hydrogen bond donor and acceptor, respectively. rsc.org
This leads to the formation of a characteristic supramolecular synthon, a reliable structural unit, involving an O–H⋯N hydrogen bond between two oxime moieties. rsc.orgresearchgate.net This interaction can guide the assembly of molecules into well-defined architectures, such as infinite one-dimensional chains. rsc.org
A direct example involving this compound is its study within urea (B33335) inclusion crystals. chemfaces.com In this work, this compound was trapped within the channels of a crystalline urea host, creating a supramolecular assembly. The behavior of the isolated this compound molecules was then studied using electron spin resonance (ESR) after X-irradiation, demonstrating how crystal engineering can be used to isolate and study reactive species. chemfaces.com
Cation and Anion Recognition Studies
The amphoteric nature of the oxime group makes it a versatile component in receptors for ion recognition. rsc.org The acidic –OH group can serve as a hydrogen-bond donor for recognizing anions, while the lone pair of electrons on the nitrogen atom can act as a binding site for cations. rsc.orgmdpi.com
For anion recognition, the interaction is typically a hydrogen bond between the oxime's hydroxyl proton and the anion (e.g., O–H⋯F⁻). rsc.org The strength and selectivity of this binding can be tuned by the electronic properties of the rest of the molecule. rsc.org
For cation recognition, the nitrogen atom can coordinate directly to a metal ion. rsc.org While simple oximes are generally weak ligands, incorporating them into a larger chelating structure significantly enhances their binding affinity. researchgate.net
A highly relevant example is the chemosensor for heptanal discussed previously. rsc.orgrsc.org In that system, the recognition of the heptanal molecule occurs through the formation of the this compound linkage on a polymer scaffold. rsc.org This demonstrates the use of oxime formation as a molecular recognition event for a neutral aldehyde molecule, a foundational concept in the development of chemical sensors for various analytes, including ions. rsc.orgrsc.orgcroucher.org.hk
Coordination Chemistry of Oxime Metal Complexes
The oxime group is a versatile ligand in coordination chemistry, capable of binding to metal ions in several different modes. rsc.orgat.ua It can coordinate as a neutral molecule, typically through the nitrogen atom, or it can be deprotonated to form an oximato anion, which then binds to the metal. researchgate.netat.ua The coordination can be monodentate (binding through nitrogen only) or bidentate (binding through both nitrogen and oxygen), and the oximato group can also act as a bridge between two or more metal centers. rsc.orgresearchgate.net
The coordination of an oxime to a metal center, such as platinum(II), significantly increases the acidity of the hydroxyl proton, making it easier to deprotonate and form the oximato species. at.ua This allows for the potential co-existence of both protonated (oxime) and deprotonated (oximato) ligands within the same complex, leading to the formation of strong intramolecular hydrogen bonds. at.ua
While extensive studies on this compound itself are limited, research on its close structural isomer, 4-heptanone (B92745) oxime, provides significant insight. acs.org 4-Heptanone oxime has been used to synthesize both cis- and trans-configured platinum(II) complexes. acs.org For example, reacting 4-heptanone oxime with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) yields a complex with the formula trans-[PtCl₂(4-heptanone oxime)₂]. acs.org This work illustrates the typical N-coordination of the oxime ligand to the platinum(II) center, forming stable square planar complexes. acs.org The principles of coordination observed for 4-heptanone oxime are directly applicable to the expected behavior of this compound. at.uaacs.org
Future Research Directions in Heptanal Oxime Chemistry
Development of Novel Green Synthetic Routes with Enhanced Atom Economy
The synthesis of oximes, including heptanal (B48729) oxime, is traditionally achieved through the condensation of a carbonyl compound (heptanal) with hydroxylamine (B1172632). rsc.orgresearchgate.net This reaction is inherently characterized by a high atom economy, as water is the only byproduct. rsc.orgrsc.org However, future research will aim to build upon this foundation by embracing greener principles to minimize environmental impact and energy consumption. ijfmr.comjocpr.com
Key areas of investigation will include:
Aqueous Synthesis: Utilizing water as a benign and abundant solvent is a primary goal of green chemistry. nih.govacs.org Research into optimizing the synthesis of heptanal oxime in aqueous media, potentially using surfactants to manage the limited water solubility of the alkyl chain, could lead to more sustainable manufacturing processes. nih.govcymitquimica.com
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly shorten reaction times and improve yields. ijfmr.com Applying microwave irradiation to the synthesis of this compound could represent a more efficient alternative to conventional heating methods. ijfmr.com
Electrosynthesis: A novel and highly efficient future direction is the electrocatalytic synthesis of oximes from nitrates and carbonyl compounds. rsc.org Future work could explore the electrosynthesis of this compound from heptanal and nitrate-containing wastewater, simultaneously producing a value-added chemical while remediating pollutants. rsc.org
Catalyst-Free and Recyclable Catalyst Systems: While the basic oxime formation can proceed without a catalyst, research into recyclable catalysts for related transformations, such as the use of Ni(OH)₂ nanoparticles in the conversion of this compound to other compounds, points toward sustainable reaction cycles. acs.org
Table 1: Comparative Overview of Synthetic Routes for Oximes
| Synthetic Route | Typical Reagents/Catalysts | Solvent | Key Advantages | Relevance for this compound |
|---|---|---|---|---|
| Traditional Condensation | Hydroxylamine hydrochloride, Base (e.g., NaOH) | Ethanol (B145695)/Water | High yield, simple procedure. rsc.org | Established method. |
| Green Aqueous Synthesis | Hydroxylamine | Water, potentially with surfactants. nih.gov | Environmentally benign solvent, reduced hazard. acs.org | Future goal for sustainable production. |
| Microwave-Assisted Synthesis | Montmorillonite (for rearrangements). ijfmr.com | Solvent-free or high-boiling point solvent | Rapid reaction times, energy efficiency. ijfmr.com | Potential for process intensification. |
| Electrosynthesis | Zn-based catalyst, Nitrates. rsc.org | Aqueous acidic electrolyte | High efficiency, uses waste streams (nitrates). rsc.org | A novel, high-impact future research direction. |
Exploration of Advanced Catalytic Systems Utilizing this compound Moieties
This compound and its derivatives can serve as substrates in a variety of catalytic transformations. Future research will focus on discovering and optimizing advanced catalytic systems to selectively convert the oxime moiety into other valuable functional groups.
Catalytic Hydrogenation: The selective reduction of the C=N bond in oximes is a key route to producing primary amines and hydroxylamines. mdpi.com While heterogeneous catalysts like Pt/C and Pd/C are known, future work on this compound could involve novel catalysts, such as Iridium(III) complexes, for highly selective hydrogenation under mild conditions. mdpi.commdpi.com This would provide an efficient pathway to heptylamine (B89852) and N-heptylhydroxylamine, important chemical intermediates.
Nucleophilic Catalysis of Oxime Ligation: The formation of oxime ethers or other conjugates from this compound can be accelerated. While aniline (B41778) is a classical catalyst, advanced catalysts like p-phenylenediamine (B122844) have shown superior activity, especially at neutral pH. acs.org Exploring these catalysts could enhance the efficiency of conjugating this compound to other molecules for material or biological applications.
Metal-Catalyzed Rearrangements and Functionalizations: Transition metals like palladium, nickel, and vanadium are known to catalyze various reactions of oximes, including rearrangements and C-H functionalization. taylorandfrancis.comacs.orgrsc.org Applying these advanced catalytic systems to this compound could unlock novel synthetic pathways to complex nitrogen-containing compounds.
Table 2: Selected Catalytic Systems for Transformations Involving Oximes
| Catalyst Type | Reaction | Potential Product from this compound | Significance |
|---|---|---|---|
| Heterogeneous (e.g., Pt/C, Pd/C). mdpi.com | Hydrogenation | Heptylamine, N-Heptylhydroxylamine | Synthesis of valuable amines and hydroxylamines. |
| Iridium(III) Complexes. mdpi.com | Selective Hydrogenation | N-Heptylhydroxylamine | High efficiency and selectivity under mild conditions. |
| Substituted Anilines (e.g., p-phenylenediamine). acs.org | Oxime Ligation/Exchange | This compound-based conjugates | Accelerates formation of functional materials at neutral pH. |
| Palladium(0) Complexes. rsc.org | Rearrangement (Semmler-Wolff type) | Substituted anilines (from cyclic oximes) | Potential for complex molecular scaffolds. |
Integration of Computational and Experimental Approaches for Material Design
The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemistry. researchgate.net For this compound, this integrated approach can accelerate the design and discovery of new materials and applications.
Predicting Stereochemistry and Reactivity: Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to predict the structural and electronic properties of this compound, including the relative stability of its E and Z isomers. mdpi.commdpi.com Such calculations can also model reaction barriers, guiding the selection of optimal conditions for its synthesis and transformations. mdpi.com
Simulating Material Properties: Molecular dynamics (MD) simulations can predict how molecules containing the this compound moiety will behave in a larger system. mdpi.com For instance, MD can be used to model the self-assembly of oxime-containing polymers or their adsorption onto surfaces, which is crucial for designing materials like self-healing polymers or corrosion inhibitors. mdpi.comrsc.org
Rational Design of Functional Materials: By combining computational predictions with experimental results (e.g., NMR, X-ray crystallography), researchers can establish clear structure-function relationships. researchgate.netmdpi.com This knowledge is indispensable for the rational design of advanced materials where the this compound group could be incorporated to control properties like degradability, mechanical strength, or stimuli-responsiveness.
Table 3: Synergy of Computational and Experimental Methods for Oxime Research
| Technique | Type | Information Provided | Application to this compound |
|---|---|---|---|
| Density Functional Theory (DFT). mdpi.com | Computational | Electronic structure, isomer stability, reaction energies. | Predicting reactivity and spectroscopic properties. |
| Molecular Dynamics (MD). mdpi.com | Computational | Adsorption behavior, polymer conformation, material dynamics. | Designing materials with specific bulk properties. |
| NMR Spectroscopy. mdpi.com | Experimental | Chemical structure, confirmation of E/Z isomerism. | Validating synthesis and structural predictions. |
| X-ray Crystallography. mdpi.com | Experimental | Precise 3D molecular structure in solid state. | Providing definitive structural data for computational models. |
Investigation of Sustainable and Efficient Degradation Pathways for Oxime-Containing Materials
As new materials are developed, understanding their end-of-life is a critical aspect of sustainable design. Future research will investigate controlled and environmentally benign degradation pathways for materials incorporating this compound.
pH-Controlled Hydrolysis: The oxime bond is known to be hydrolytically labile, particularly under acidic conditions. rsc.orgresearchgate.net This property can be harnessed to design materials, such as hydrogels or drug delivery vehicles, that degrade at a predictable rate in specific environments (e.g., the acidic microenvironment of a tumor). Research could focus on tuning the degradation rate of this compound-containing polymers by adjusting local chemical features.
Biodegradation: Insights can be drawn from the environmental fate of oxime-based pesticides, which are known to undergo microbial degradation. researchgate.netresearchgate.net The primary step often involves hydrolysis to the corresponding oxime. researchgate.netresearchgate.net Future studies could isolate or engineer microorganisms capable of efficiently metabolizing this compound and materials derived from it, offering a sustainable disposal route.
Dynamic Covalent Exchange: Degradation does not always mean complete breakdown. In dynamic covalent networks, the reversible nature of the oxime bond can be used for material reprocessing or healing. rsc.org Competitive oxime exchange, induced by adding a monofunctional alkoxyamine and an acid catalyst, can trigger a gel-to-sol transition, allowing the material to be reshaped or dissolved on demand. rsc.org
Table 4: Degradation Strategies for Oxime-Containing Materials
| Degradation Pathway | Trigger | Mechanism | Potential Application |
|---|---|---|---|
| Hydrolysis. researchgate.net | Acidic pH | Cleavage of the C=N-O bond by water. | Degradable hydrogels, controlled release systems. nih.gov |
| Biodegradation. researchgate.net | Microbial Enzymes | Enzymatic hydrolysis and subsequent metabolism. | Environmentally safe disposal of materials. |
| Oxime Exchange. rsc.org | Excess alkoxyamine, Acid catalyst | Reversible bond cleavage and reformation. | Recyclable polymers, self-healing materials. |
| Chemical Cleavage. nih.gov | Mild oxidizing agents (e.g., I₂) | Regeneration of the parent carbonyl compound. | Cleavable linkers in chemical biology. |
Expanding the Scope of Oxime Click Chemistry in Advanced Functional Materials
"Click chemistry" refers to reactions that are high-yielding, modular, and create only inoffensive byproducts. rsc.org Oxime formation fits these criteria perfectly and has become a powerful tool in materials science and bioconjugation. rsc.orgcoledeforest.com Future research will undoubtedly seek to incorporate this compound into this framework to create novel functional materials.
Self-Healing Polymers and Hydrogels: The dynamic nature of the oxime bond is ideal for creating self-healing materials. rsc.orgrsc.org A network of polymers cross-linked with bonds derived from this compound could be designed to autonomously repair damage by rearranging these dynamic covalent bonds. The aliphatic nature of the heptyl group could be used to tune the hydrophobic/hydrophilic balance and mechanical properties of such materials.
Bioconjugation and Biomaterials: Oxime ligation is highly effective for attaching molecules to proteins or creating biocompatible hydrogels for applications like 3D cell culture. nih.govacs.org The reaction is chemoselective, meaning it does not interfere with other biological functional groups. nih.gov this compound could be used as a reactive partner to functionalize biomaterials, with the heptyl chain potentially influencing protein interactions or material stability.
Controlled Polymer Architectures: The efficiency of the oxime click reaction allows for the synthesis of complex polymer structures, such as block copolymers and star polymers, with a high degree of control. rsc.org Step-growth polymerization using a bifunctional monomer related to this compound could yield high molecular weight polymers with controlled end-group chemistry. rsc.org
Table 5: Applications of Oxime Click Chemistry in Advanced Materials
| Material Type | Key Feature | Future Application for this compound | Reference |
|---|---|---|---|
| Self-Healing Hydrogels | Dynamic oxime exchange | Creating repairable materials with tunable mechanical properties. | rsc.orgrsc.org |
| Biocompatible Scaffolds | Bioorthogonal ligation | Functionalizing materials for 3D cell culture or tissue engineering. | nih.govcoledeforest.comacs.org |
| Step-Growth Polymers | High reaction efficiency | Synthesizing high molecular weight polymers with controlled architecture. | rsc.org |
| Surface Patterning | Spatially controlled reaction | Creating micropatterned surfaces for electronics or biosensors. | coledeforest.com |
| Dynamic Covalent Networks (CANs) | Reversible crosslinks | Developing reprocessable and recyclable thermoset polymers. | researchgate.net |
Q & A
What experimental strategies are recommended for synthesizing heptanal oxime with high purity, and how can competing byproducts be minimized?
Answer:
Synthesis of this compound typically involves the condensation of heptanal with hydroxylamine under acidic or basic conditions. To optimize purity:
- Use stoichiometric control (1:1 molar ratio of heptanal to hydroxylamine) and monitor pH to favor oxime formation over side reactions (e.g., aldol condensation).
- Employ inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced Consideration: Mechanistic studies using in situ FTIR or NMR can identify reaction intermediates and optimize kinetic conditions to suppress byproducts .
How should researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?
Answer:
Contradictions often arise from tautomerism or solvent effects. Mitigation strategies:
- Compare data across multiple solvents (DMSO-d₆ vs. CDCl₃) to assess tautomeric equilibria.
- Validate assignments using 2D NMR (COSY, HSQC) and computational methods (DFT for predicted IR/NMR spectra).
- Cross-reference with crystallographic data (X-ray diffraction) for unambiguous structural confirmation .
Example Table:
| Technique | Key Peaks (this compound) | Common Artifacts |
|---|---|---|
| IR | N–O stretch (~945 cm⁻¹) | Moisture (O–H) |
| ¹H NMR | Oxime proton (δ 8.2–8.5 ppm) | Solvent residues |
What statistical approaches are suitable for analyzing dose-response relationships in this compound’s bioactivity studies?
Answer:
For in vitro or in vivo bioassays:
- Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Validate reproducibility via ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
- Include positive/negative controls (e.g., ascorbic acid for antioxidant assays) to normalize data .
Advanced Consideration: Bayesian meta-analysis can reconcile conflicting results across studies by weighting data quality and sample sizes .
How can researchers design experiments to differentiate this compound’s direct antimicrobial effects from indirect mechanisms (e.g., biofilm disruption)?
Answer:
- Direct Effects: Conduct time-kill assays with planktonic cultures and quantify viable cells via CFU/mL.
- Indirect Effects: Use confocal microscopy with LIVE/DEAD staining to assess biofilm architecture pre/post-treatment.
- Controls: Include oxime-free hydroxylamine to isolate the aldehyde moiety’s role .
Data Interpretation Tip: Synergistic effects with antibiotics require checkerboard assays (FICI ≤ 0.5) .
What methodologies are critical for ensuring reproducibility in this compound’s catalytic applications (e.g., asymmetric synthesis)?
Answer:
- Catalyst Characterization: Use XPS or EXAFS to verify metal coordination states in oxime-based catalysts.
- Reaction Monitoring: Employ GC-MS or chiral HPLC to track enantiomeric excess (ee) over time.
- Reporting Standards: Adhere to CRediT taxonomy for detailed experimental protocols (e.g., catalyst loading, temperature gradients) .
How should conflicting toxicity data for this compound be addressed in environmental risk assessments?
Answer:
- Source Analysis: Compare test organisms (e.g., Daphnia magna vs. algae) and exposure durations (acute vs. chronic).
- Meta-Analysis: Use PRISMA guidelines to systematically evaluate literature biases and data heterogeneity.
- Mechanistic Studies: Apply transcriptomics (RNA-seq) to identify oxidative stress pathways at sublethal doses .
What advanced computational tools can predict this compound’s reactivity in complex matrices (e.g., soil, biological fluids)?
Answer:
- Molecular Dynamics (MD): Simulate oxime stability in aqueous vs. lipid environments (AMBER/CHARMM force fields).
- QSAR Models: Correlate substituent effects (Hammett σ values) with reaction rates for derivatives.
- Database Integration: Cross-validate predictions with PubChem BioAssay data for biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
